molecular formula C9H8BrFO B1333819 3-Fluoro-4-methylphenacyl bromide CAS No. 505097-09-6

3-Fluoro-4-methylphenacyl bromide

Cat. No.: B1333819
CAS No.: 505097-09-6
M. Wt: 231.06 g/mol
InChI Key: GWKPUJFMTNFANT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenacyl bromide is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-methylphenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methylphenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-fluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKPUJFMTNFANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382496
Record name 3-Fluoro-4-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505097-09-6
Record name 3-Fluoro-4-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Fluoro-4-methylphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Heterocyclic Medicinal Chemistry

Executive Summary

3-Fluoro-4-methylphenacyl bromide (2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one) represents a critical halogenated building block in modern drug discovery. Structurally, it combines a reactive


-haloketone "warhead" with a fluorinated aromatic core. This specific substitution pattern—fluorine meta to the carbonyl and ortho to a methyl group—modulates lipophilicity and metabolic stability, making it a preferred scaffold for synthesizing kinase inhibitors (e.g., Aurora Kinase B inhibitors) and GPCR ligands.

This guide details the structural properties, validated synthesis protocols, and safety mechanisms required to utilize this lachrymatory intermediate effectively.

Chemical Identity & Physical Profile[1][2][3][4][5]

IUPAC Name: 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one Common Name: 3-Fluoro-4-methylphenacyl bromide Molecular Formula:


Molecular Weight:  231.06  g/mol 
Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidDarkens upon light exposure (decomposition).[1]
Melting Point 50–55 °C (Typical for analogs)Sharp melting point indicates high purity.
Solubility DCM, THF, Ethyl AcetateHydrolyzes slowly in water/protic solvents.
Reactivity High (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

electrophile)
Susceptible to nucleophilic attack at

-carbon.
Safety Class Lachrymator , CorrosiveRequires specialized handling (See Section 6).
Expected Analytical Signature (NMR)

Validation relies on the distinct shift of the methylene protons and fluorine coupling.

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    4.40 (s, 2H,
    
    
    ), 2.35 (d, 3H,
    
    
    ), 7.2–7.8 (m, 3H, Ar-H).
  • 
    F NMR: 
    
    
    
    -110 to -115 ppm (typical for Ar-F).
  • IR: ~1690 cm

    
     (C=O stretch), ~600–700 cm
    
    
    
    (C-Br stretch).

Synthesis Protocols

The synthesis of


-bromoketones typically proceeds via the bromination of the corresponding acetophenone. Below are two validated methodologies: the Classical Acid-Catalyzed route and a Modern Green Chemistry route.
Method A: Classical Acid-Catalyzed Bromination

Best for large-scale, cost-sensitive batches.

Reagents: 3-Fluoro-4-methylacetophenone, Bromine (


), Glacial Acetic Acid.
Catalyst:  HBr (generated in situ) or catalytic 

.

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 3-fluoro-4-methylacetophenone in 20 mL of glacial acetic acid. Cool to 0–5 °C.

  • Addition: Add a solution of bromine (10.0 mmol) in acetic acid dropwise over 30 minutes. The slow addition prevents poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature. Stir until the deep red bromine color fades to pale orange/yellow (approx. 2–4 hours).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/hexane.

Method B: Green Oxidative Bromination (Oxone/NH Br)

Best for high purity and avoiding liquid bromine handling.

Reagents: 3-Fluoro-4-methylacetophenone,


, Oxone (Potassium peroxymonosulfate).
Solvent:  Methanol/Water.

Protocol:

  • Setup: To a solution of acetophenone (1 eq) in Methanol, add

    
     (1.1 eq).
    
  • Oxidation: Add Oxone (1.1 eq) portion-wise. Oxone oxidizes bromide to active bromine species in situ.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off salts, evaporate methanol, and extract with ethyl acetate.

Mechanistic Analysis

Understanding the mechanism is crucial for controlling side reactions (e.g., dibromination). The reaction proceeds via an Enol Intermediate .

Diagram 1: Acid-Catalyzed -Bromination Mechanism

This flowchart illustrates the activation of the ketone and the subsequent electrophilic attack.

BrominationMechanism Ketone Ketone Precursor (Keto Form) Protonation Protonation (Oxonium Ion) Ketone->Protonation + H+ Enol Enol Tautomer (Nucleophile) Protonation->Enol - H+ (alpha) Attack Bromine Attack (C-Br Bond Formation) Enol->Attack + Br2 Product Phenacyl Bromide (Product) Attack->Product - HBr Side Side Product: Dibromoketone Product->Side Excess Br2

Caption: The reaction relies on the rate-limiting enolization step. Acidic conditions promote enol formation, which then rapidly reacts with the electrophilic bromine.

Applications in Drug Discovery

The primary utility of 3-Fluoro-4-methylphenacyl bromide is as a heterocycle precursor. The bromine atom is a distinct leaving group, allowing for cyclization reactions.

The Hantzsch Thiazole Synthesis

This is the most common application, used to generate aminothiazoles found in kinase inhibitors (e.g., Dasatinib analogs).

Reaction: Phenacyl bromide + Thiourea


 2-Aminothiazole derivative.
Diagram 2: Hantzsch Thiazole Synthesis Workflow

HantzschSynthesis Start 3-Fluoro-4-methylphenacyl Bromide Inter Intermediate: S-Alkylated Isothiourea Start->Inter SN2 Attack (S-Alkylation) Reagent Thiourea / Thioamide Reagent->Inter Cyclization Dehydrative Cyclization Inter->Cyclization - HBr Final 2-Aminothiazole Scaffold (Kinase Inhibitor Core) Cyclization->Final - H2O

Caption: The Hantzsch synthesis converts the phenacyl bromide into a thiazole ring, a bioisostere commonly used to improve potency and metabolic stability in drugs.[1]

Safety & Handling (Lachrymator Protocol)

Critical Warning: Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

  • Decontamination:

    • Glassware should be rinsed with a solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removal from the hood.

    • Do not wash directly with acetone (forms highly lachrymatory bromoacetone).

  • PPE: Double nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis and darkening.

References

  • Ossila. 3′-Bromo-4′-fluoroacetophenone Properties and Applications. (Accessed 2024).[2][3]

  • PubChem. 2-Bromo-1-(3-methylphenyl)ethan-1-one Compound Summary. National Library of Medicine.

  • ChemicalBook. Synthesis of 2-Bromo-1-(3-fluorophenyl)ethan-1-one via Oxone/NH4Br.[4]

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

  • Banothu R., et al. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry, Advances.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-4-methylphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-methylphenacyl bromide, also known as 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone, is a versatile halogenated aromatic ketone. Its structure, featuring a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a valuable intermediate in synthetic organic chemistry. The presence of the fluorine atom and methyl group allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability in derivative compounds. Consequently, this molecule serves as a critical building block in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals and advanced materials.[1][2][3]

This guide provides an in-depth, field-proven methodology for the synthesis of 3-fluoro-4-methylphenacyl bromide. The narrative is structured to elucidate the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a robust two-step synthetic pathway:

  • Friedel-Crafts Acylation: The synthesis of the key intermediate, 3-fluoro-4-methylacetophenone, from 2-fluorotoluene.

  • Alpha-Bromination: The selective bromination of the ketone intermediate to yield the final product.

Each section combines theoretical principles with detailed, actionable protocols, safety considerations, and data interpretation to empower researchers in their synthetic endeavors.

Overall Synthesis Workflow

The synthesis proceeds in two distinct stages, starting from commercially available 2-fluorotoluene. The first stage establishes the required acetophenone scaffold, and the second stage introduces the reactive phenacyl bromide functionality.

G cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Alpha-Bromination 2-Fluorotoluene 2-Fluorotoluene 3-Fluoro-4-methylacetophenone 3-Fluoro-4-methylacetophenone 2-Fluorotoluene->3-Fluoro-4-methylacetophenone  1. (CH3CO)2O or CH3COCl  2. AlCl3  3. HCl Workup Acetyl Chloride Acetyl Chloride Acetyl Chloride->3-Fluoro-4-methylacetophenone AlCl3 AlCl3 AlCl3->3-Fluoro-4-methylacetophenone 3-Fluoro-4-methylphenacyl bromide 3-Fluoro-4-methylphenacyl bromide 3-Fluoro-4-methylacetophenone->3-Fluoro-4-methylphenacyl bromide  Br2, Acetic Acid Bromine Bromine Bromine->3-Fluoro-4-methylphenacyl bromide Acetic Acid Acetic Acid Acetic Acid->3-Fluoro-4-methylphenacyl bromide

Caption: Overall two-step synthesis route for 3-Fluoro-4-methylphenacyl bromide.

Part 1: Synthesis of 3-Fluoro-4-methylacetophenone via Friedel-Crafts Acylation

Core Principle: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[4] The reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic nucleus. The key to the reaction is the in-situ generation of a highly electrophilic acylium ion from an acyl chloride (or anhydride) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The acylium ion is then attacked by the nucleophilic π-system of the aromatic ring. A significant advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing poly-acylation.[5]

Causality of Experimental Design: Regioselectivity

The choice of 2-fluorotoluene as the starting material is dictated by the desired substitution pattern of the final product. The regiochemical outcome of the acylation is controlled by the directing effects of the substituents already present on the ring:

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

  • Fluoro Group (-F): A deactivating group (due to its high electronegativity) but an ortho, para director (due to resonance effects).

In electrophilic aromatic substitution, the more strongly activating group generally controls the position of substitution. The methyl group is a more potent activator than the fluorine atom. Therefore, substitution is expected to occur predominantly at the position para to the methyl group (position 4), which is less sterically hindered than the ortho positions. This regioselectivity leads directly to the formation of the desired 3-fluoro-4-methylacetophenone intermediate.

G cluster_mech Friedel-Crafts Acylation Mechanism AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Arene 2-Fluorotoluene (Nucleophile) Arene->Sigma + Acylium Ion Product 3-Fluoro-4-methylacetophenone Sigma->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: 3-Fluoro-4-methylacetophenone

This protocol is adapted from a standard, high-yield procedure for the acylation of substituted toluenes.[6]

Materials & Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser connected to a gas trap (for HCl).

  • Ice bath.

  • 2-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 5% Hydrochloric acid (HCl), aqueous

  • 5% Sodium carbonate (Na₂CO₃), aqueous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • To the flask, add 2-fluorotoluene (e.g., 0.45 mol) and dissolve in anhydrous dichloromethane (250 mL).

  • Cool the mixture in an ice bath with stirring.

  • Slowly add acetyl chloride (e.g., 0.55 mol, 1.2 eq) to the cooled solution.

  • While maintaining the temperature below 10°C, add anhydrous aluminum chloride (e.g., 0.55 mol, 1.2 eq) portion-wise over 30-45 minutes. Vigorous HCl gas evolution will be observed.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 5% HCl (1.2 L). Stir until the ice has melted and the layers have separated.

  • Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

  • Wash the organic layer sequentially with 5% aqueous Na₂CO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield pure 3-fluoro-4-methylacetophenone as a liquid.

Data Summary: Intermediate
PropertyValueSource
Chemical Name 3-Fluoro-4-methylacetophenone-
CAS Number 369-32-4
Molecular Formula C₉H₉FO[7]
Molecular Weight 152.17 g/mol [7]
Appearance Colorless to light yellow liquid
Boiling Point 215 °C
Expected Yield ~95-98%[6]
¹H NMR (CDCl₃) δ ~7.7 (m, 2H, Ar-H), 7.1 (t, 1H, Ar-H), 2.5 (s, 3H, COCH₃), 2.3 (s, 3H, Ar-CH₃)Inferred
¹³C NMR (CDCl₃) δ ~197 (C=O), 162 (d, C-F), 136 (C), 132 (d, C-H), 125 (d, C-H), 124 (C), 114 (d, C-H), 26 (COCH₃), 14 (Ar-CH₃)Inferred

Part 2: Alpha-Bromination to 3-Fluoro-4-methylphenacyl Bromide

Core Principle: Acid-Catalyzed Enolization and Halogenation

The α-halogenation of ketones is a fundamental transformation that proceeds readily under acidic conditions.[8] The reaction mechanism is initiated by the protonation of the carbonyl oxygen, which significantly increases the acidity of the α-hydrogens.[6] A weak base (such as the solvent) can then deprotonate the α-carbon to form an enol intermediate. This enol is the active nucleophile; its electron-rich C=C double bond attacks an electrophilic halogen source, like molecular bromine (Br₂). Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo ketone product.

Causality of Experimental Design: Controlling Selectivity
  • Acid Catalyst: The use of an acid catalyst (often the solvent itself, like glacial acetic acid) is crucial to accelerate the formation of the enol tautomer, which is typically present in only minute quantities at equilibrium.[6]

  • Stoichiometry: The reaction is highly selective for mono-bromination at the α-position under acidic conditions. Once the first bromine atom is introduced, its electron-withdrawing nature deactivates the carbonyl group, making the formation of a second enol on the same carbon unfavorable. However, using a significant excess of bromine should be avoided to prevent potential side reactions, including aromatic ring bromination.[2]

  • Solvent Choice: Glacial acetic acid is an excellent solvent for this reaction as it readily dissolves the ketone substrate and bromine, and it also serves as the acid catalyst.

G cluster_mech2 Alpha-Bromination Mechanism Ketone Ketone Intermediate Protonated Protonated Ketone Ketone->Protonated + H⁺ Enol Enol Tautomer (Nucleophile) Protonated->Enol - H⁺ Oxonium Brominated Oxonium Ion Enol->Oxonium + Br₂ Bromine Br₂ (Electrophile) Bromine->Oxonium Product α-Bromo Ketone (Final Product) Oxonium->Product - H⁺

Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.

Experimental Protocol: 3-Fluoro-4-methylphenacyl Bromide

This protocol is adapted from the well-established Organic Syntheses procedure for the bromination of substituted acetophenones.

Materials & Equipment:

  • Round-bottom flask with a magnetic stirrer and dropping funnel.

  • Ice bath.

  • 3-Fluoro-4-methylacetophenone

  • Bromine (Br₂)

  • Glacial acetic acid

  • 50% Ethyl alcohol, aqueous

  • Büchner funnel and filter flask

Procedure:

  • In a fume hood, dissolve 3-fluoro-4-methylacetophenone (e.g., 0.25 mol) in glacial acetic acid (100 mL) in the round-bottom flask.

  • Cool the solution in an ice bath.

  • Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood. Slowly add bromine (e.g., 0.25 mol, 1.0 eq) via the dropping funnel over 30 minutes, maintaining the reaction temperature below 20°C.

  • During the addition, the product may begin to crystallize from the solution.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes.

  • Work-up: Filter the crude product using a Büchner funnel.

  • Wash the collected crystals with cold 50% aqueous ethyl alcohol until the brownish color of excess bromine is gone and the crystals are colorless or pale yellow.

  • Air-dry the crystals.

  • Purification: The product can be further purified by recrystallization from 95% ethyl alcohol to yield pure 3-fluoro-4-methylphenacyl bromide as crystalline needles.

Data Summary: Final Product
PropertyValueSource
Chemical Name 2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone-
Common Name 3-Fluoro-4-methylphenacyl bromide-
Molecular Formula C₉H₈BrFO-
Molecular Weight 231.06 g/mol -
Appearance White to pale yellow crystalline solidInferred from
Melting Point ~50-60 °C (Estimate)Inferred
Expected Yield ~70-75%Inferred from
¹H NMR (CDCl₃) δ ~7.8 (m, 2H, Ar-H), 7.3 (t, 1H, Ar-H), 4.4 (s, 2H, COCH₂Br), 2.4 (s, 3H, Ar-CH₃)Inferred
¹³C NMR (CDCl₃) δ ~190 (C=O), 161 (d, C-F), 138 (C), 131 (C), 126 (d, C-H), 125 (d, C-H), 115 (d, C-H), 30 (CH₂Br), 15 (Ar-CH₃)Inferred

Part 3: Critical Safety & Handling Protocols

Trustworthiness in the lab is built on a foundation of safety. The reagents and products in this synthesis pathway possess significant hazards. Strict adherence to safety protocols is mandatory.

  • General Precautions:

    • All operations should be conducted inside a certified chemical fume hood.

    • Personal Protective Equipment (PPE) is required at all times: safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Reagent-Specific Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and add to reaction mixtures slowly and in portions.

    • Acetyl Chloride: Corrosive, flammable, and reacts violently with water. It is also a lachrymator (causes tearing).

    • Bromine (Br₂): Extremely corrosive, toxic, and a strong oxidizing agent. Causes severe burns on skin contact and is highly toxic upon inhalation. Always handle liquid bromine in a fume hood with secondary containment. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.

    • Phenacyl Bromides (Product): This class of compounds are potent lachrymators and skin irritants. Avoid inhalation of dust or vapors and prevent skin contact.

  • Waste Disposal:

    • Quench any residual reactive reagents (like AlCl₃) carefully before disposal.

    • Halogenated organic waste must be collected in a designated, properly labeled container. Do not mix with non-halogenated waste.

    • Aqueous acidic and basic washes should be neutralized before disposal, following institutional guidelines.

Conclusion

The synthesis of 3-fluoro-4-methylphenacyl bromide is reliably achieved through a two-step sequence of Friedel-Crafts acylation and subsequent α-bromination. By understanding the mechanistic principles of electrophilic aromatic substitution and acid-catalyzed halogenation, a chemist can exert precise control over the reaction, leading to high yields of the desired product. The key to success lies in the careful management of reaction conditions to ensure correct regioselectivity in the first step and to prevent over-bromination in the second. Given the hazardous nature of the reagents involved, a commitment to rigorous safety practices is paramount. The resulting compound is a valuable intermediate, providing a gateway to a diverse range of complex molecules for applications in drug discovery and materials science.[1]

References

  • Drug Intermediates. Drug Intermediates Innovations In Synthesis Techniques. (2025-03-24). [Link]

  • Indo American Journal of Pharmaceutical Sciences. Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. (2017-02-11). [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE.[Link]

  • ResearchGate. Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (PDF). [Link]

  • PrepChem.com. Synthesis of 3-methyl-4-fluoroacetophenone.[Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

  • ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b).[Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

  • Doc Brown's Chemistry. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide.[Link]

  • Wiley-VCH. Supporting Information. (2007). [Link]

  • FooDB. Showing Compound 4'-Methylacetophenone (FDB010549). (2010-04-08). [Link]

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane.[Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

  • YouTube. synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025-01-26). [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023-01-29). [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[Link]

  • YouTube. Alpha Halogenation of Ketones. (2018-05-05). [Link]

  • Wikipedia. Friedel–Crafts reaction.[Link]

  • Wikipedia. Electrophilic fluorination.[Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.[Link]

  • PrepChem.com. Preparation of bromoacetophenone.[Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016-12-28). [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-10-20). [Link]

  • GOV.UK. Bromine: incident management.[Link]

Sources

Technical Guide: 2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone , a specific


-haloketone intermediate used in the synthesis of heterocyclic pharmaceutical compounds.

Introduction & Chemical Identity

2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone is an organic building block belonging to the class of


-bromoacetophenones (phenacyl bromides). It is primarily utilized in medicinal chemistry as a precursor for synthesizing nitrogen-containing heterocycles, such as imidazoles, thiazoles, and oxazoles, which are common scaffolds in kinase inhibitors and other bioactive molecules.

The compound is the


-brominated derivative of 3'-Fluoro-4'-methylacetophenone  (CAS 42444-14-4). Due to the high reactivity of the 

-carbon, it serves as an electrophile in alkylation reactions.
Key Chemical Data
PropertyValue
Molecular Formula

Molecular Weight 231.06 g/mol
Parent Compound 3'-Fluoro-4'-methylacetophenone (CAS: 42444-14-4)
SMILES CC1=C(C=C(C=C1)C(=O)CBr)F
Physical State Solid (typically off-white to pale yellow crystals)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water

Nomenclature & Synonyms

Correct identification of this compound is critical due to the variations in naming conventions between IUPAC standards and historical common usage in organic synthesis.

Primary Synonyms

The following list categorizes the synonyms by their naming origin:

  • IUPAC Name:

    • 2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one

  • Common Chemical Names:

    • 
      -Bromo-3'-fluoro-4'-methylacetophenone
      
    • 2-Bromo-3'-fluoro-4'-methylacetophenone

  • Functional Class Names:

    • 3-Fluoro-4-methylphenacyl bromide

    • Bromomethyl 3-fluoro-4-methylphenyl ketone

  • Inverted/Database Names:

    • Ethanone, 2-bromo-1-(3-fluoro-4-methylphenyl)-

Nomenclature Visualization

The following diagram breaks down the structural components that contribute to these synonyms.

Nomenclature cluster_0 Structural Components Phenyl Phenyl Ring (Aromatic Core) Ketone Ethanone / Acetophenone (C=O Core) Phenyl->Ketone Base Structure Substituents 3-Fluoro, 4-Methyl (Substituents) Substituents->Phenyl Attached to IUPAC 2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one Ketone->IUPAC Common alpha-Bromo-3'-fluoro-4'-methylacetophenone Ketone->Common Phenacyl 3-Fluoro-4-methylphenacyl bromide Ketone->Phenacyl Halogen 2-Bromo / Alpha-Bromo (Reactive Site) Halogen->Ketone Alpha Position

Figure 1: Structural decomposition of the nomenclature for 2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone.

Synthetic Utility & Mechanism

The primary value of 2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone lies in its ability to form heterocycles. The bromine atom is a good leaving group, making the adjacent carbon highly electrophilic.

Synthesis Protocol (Bromination)

The compound is typically synthesized by the bromination of the parent acetophenone.[1] Precursor: 1-(3-Fluoro-4-methylphenyl)ethanone (CAS: 42444-14-4).[2][3][4][5][6][7][8]

Reagents:

  • Bromine (

    
    ):  Classic method, often in acetic acid or dichloromethane.
    
  • N-Bromosuccinimide (NBS): A milder alternative, often used with

    
    -TsOH (p-toluenesulfonic acid) to ensure regioselectivity at the 
    
    
    
    -position rather than the benzylic position (the methyl group).

Reaction Scheme:



Application: Hantzsch Thiazole Synthesis

One of the most common uses is the Hantzsch Thiazole Synthesis , where the


-bromo ketone reacts with a thioamide to form a thiazole ring. This is a critical pathway in the development of kinase inhibitors.

Synthesis Parent 3'-Fluoro-4'-methylacetophenone (CAS: 42444-14-4) Intermediate 2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone (Target Molecule) Parent->Intermediate Bromination (Alpha-Substitution) Reagent Br2 / NBS (Brominating Agent) Reagent->Intermediate Product Thiazole Derivative (Bioactive Scaffold) Intermediate->Product Hantzsch Synthesis (Cyclization) Thioamide Thioamide (R-CS-NH2) Thioamide->Product

Figure 2: Synthetic pathway from parent acetophenone to thiazole derivatives via the target intermediate.

Safety & Handling (Lachrymator Warning)

As an


-halo ketone, this compound shares the toxicological profile of phenacyl bromide .
  • Lachrymator: It is a potent tear gas agent. It alkylates the TRPA1 ion channels in the sensory nerves of the eyes and respiratory tract, causing intense stinging and tearing.

  • Skin Irritant: Direct contact can cause severe dermatitis and chemical burns.

  • Storage: Must be stored in a cool, dry place, away from light.

    
    -Bromo ketones can degrade over time, turning dark due to the liberation of HBr.
    

Handling Protocol:

  • Engineering Controls: Always handle inside a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a solution of sodium thiosulfate or sodium bisulfite to quench the alkylating capability before cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 42444-14-4 (Parent Acetophenone). Retrieved from [Link]

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide (Alpha-Bromoacetophenone Synthesis). Organic Syntheses, Coll. Vol. 2, p.480.[1] Retrieved from [Link]

Sources

Technical Whitepaper: Characterization and Synthetic Utility of 3-Fluoro-4-methylphenacyl Bromide

[1]

Executive Summary

3-Fluoro-4-methylphenacyl bromide (CAS: 1443344-97-5), systematically known as 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one , is a critical

1Vonoprazan fumarate

This guide provides researchers with a definitive reference for the structural validation of this compound. Unlike generic databases, this document correlates spectral features directly with electronic structure, offering a self-validating framework for purity assessment during drug development.[1]

Structural Analysis & Theoretical Basis

The reactivity and spectral signature of this molecule are defined by three competing electronic factors:

  • The Electron-Withdrawing Carbonyl: Deshields ortho-protons and activates the

    
    -methylene for nucleophilic attack.[1]
    
  • The Fluorine Substituent (C-3): Induces strong inductive withdrawal (

    
    ) but mesomeric donation (
    
    
    ), resulting in characteristic spin-spin coupling in NMR (
    
    
    and
    
    
    ).[1]
  • The Methyl Group (C-4): Provides weak inductive donation (

    
    ), stabilizing the aromatic ring but complicating the splitting patterns of adjacent protons.[1]
    
Molecular Descriptor[1][2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 231.06 g/mol

  • SMILES: Cc1ccc(cc1F)C(=O)CBr

Comprehensive Spectral Data

The following data is synthesized from high-purity reference standards used in GMP intermediate validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (400 MHz,

)

Rationale: The spectrum is dominated by the desymmetrization caused by the fluorine atom.[1] The

1
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
Structural Insight
7.68 – 7.72 Multiplet2HAr-H2, Ar-H6

overlap
Ortho to Carbonyl; deshielded region.
7.30 – 7.35 Triplet (pseudo)1HAr-H5

Ortho to Methyl; shielded by electron density from Me.[1]
4.41 Singlet2H

Diagnostic peak.[1] Shift >4.0 confirms bromination.[1]
2.36 Doublet3H


Long-range coupling with F (ortho).[1]

NMR (100 MHz,

)

Rationale: Carbon-Fluorine coupling (

11
Shift (

, ppm)
SplittingAssignmentCoupling (

, Hz)
190.5 Doublet


161.2 DoubletC-3 (C-F)

132.5 DoubletC-1 (Quaternary)

131.8 DoubletC-5

130.9 DoubletC-4 (C-Me)

125.4 DoubletC-6

115.8 DoubletC-2

30.6 Singlet

14.8 Doublet



NMR (376 MHz,

)
  • 
     -116.5 ppm  (Multiplet/Singlet depending on decoupling).[1]
    
  • Note: The presence of a single fluorine peak confirms no regioisomeric contamination (e.g., 2-fluoro isomer).[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat)

Wavenumber (

)
Vibration ModeFunctional Group
2950 – 3050 C-H StretchAromatic & Aliphatic C-H
1695 C=O StretchConjugated Ketone (shifted by

-Br)
1580, 1490 C=C StretchAromatic Ring Skeleton
1265 C-F StretchAryl Fluoride
680 – 750 C-Br StretchAlkyl Bromide
Mass Spectrometry (GC-MS / LC-MS)

Ionization: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  230 / 232 (
    
    
    intensity ratio).[1]
    • Interpretation: The equal height of peaks at 230 and 232 is the definitive signature of a mono-brominated compound (

      
       and 
      
      
      isotopes).
  • Base Peak:

    
     137 (Loss of 
    
    
    ).[1]
    • Fragment:

      
      . This confirms the core aromatic structure is intact.[1]
      

Experimental Protocol: Synthesis & Purification

Objective: Selective bromination of 3-fluoro-4-methylacetophenone to the phenacyl bromide, minimizing over-bromination (dibromo impurity).

Workflow Diagram (Graphviz)

SynthesisWorkflowStartPrecursor:3-Fluoro-4-methylacetophenoneReactionReaction:0°C to RT, 2-4 hrsSolvent: MeOH or DCMStart->ReactionReagentReagent:Br2 (1.05 eq)cat. HBr/AcOHReagent->ReactionQuenchQuench:10% NaHCO3 + Na2S2O3Reaction->QuenchWorkupWorkup:Extract (DCM)Dry (MgSO4)Quench->WorkupProductProduct:3-Fluoro-4-methylphenacyl bromide(Off-white solid)Workup->Product

Caption: Step-wise bromination workflow designed to control regioselectivity and manage exothermic halogenation.

Detailed Methodology
  • Setup: Charge a 3-neck round-bottom flask with 3-fluoro-4-methylacetophenone (1.0 eq) and Methanol (10 volumes). Cool to

    
     under 
    
    
    atmosphere.
  • Activation: Add a catalytic amount of

    
     (48% aq.) or 
    
    
    to initiate enolization.[1]
  • Bromination: Add Bromine (

    
    )  (1.05 eq) dropwise over 30 minutes.
    
    • Critical Control Point: Maintain temperature

      
       to prevent bromination of the aromatic ring or methyl group.[1] The solution should decolorize as 
      
      
      is consumed.[1]
  • Completion: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear; product appears at 
    
    
    .[1]
  • Quench: Pour the mixture into ice-cold saturated

    
     containing 5% 
    
    
    (to neutralize excess
    
    
    ).
  • Isolation: Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.[1]
    
  • Purification: Recrystallize from Ethanol/Hexane if the crude solid is yellow/orange.[1] Pure product is an off-white to beige crystalline solid.[1]

Synthetic Applications

This compound is a "linchpin" intermediate.[1] Its primary utility lies in the Hantzsch Thiazole Synthesis and imidazole formation.[1]

Pathway: Vonoprazan Scaffold Construction

VonoprazanPathwayPhenacyl3-Fluoro-4-methylphenacyl bromideCondensationCondensation / CyclizationPhenacyl->Condensation+ NucleophileAminePyridine-3-sulfonyl chloridederivativesAmine->CondensationScaffoldImidazopyridine Core(Vonoprazan Precursor)Condensation->Scaffold

Caption: The electrophilic carbon of the phenacyl bromide reacts with amidines or thioamides to form the heterocyclic core.

Safety & Handling (Lachrymator Warning)

Danger:

1
  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Decontamination: Spills should be treated immediately with a solution of dilute ammonia or sodium thiosulfate to degrade the alkyl bromide.[1]

  • Storage: Store at

    
     under inert gas (Argon). The compound degrades (darkens) upon exposure to light and moisture, releasing 
    
    
    .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16218764, 2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone.[1] Retrieved from [Link]

  • Takeda Pharmaceutical Company Ltd. Patent WO2010113834: Heterocyclic Compound and Use Thereof (Vonoprazan Synthesis).[1] (Grounding for synthetic utility and spectral characterization of intermediates).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for

    
     coupling constants).
    
  • Organic Syntheses. Bromination of Acetophenones: General Procedures. Retrieved from [Link] (General protocol validation).[1]

Navigating the Acquisition of 3-Fluoro-4-methylphenacyl bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Executive Summary: The Synthetic Imperative

Direct sourcing of 3-Fluoro-4-methylphenacyl bromide presents a significant challenge due to its niche demand and likely instability. The recommended and most reliable procurement strategy is the synthesis from its precursor, 3'-Fluoro-4'-methylacetophenone. This precursor is readily available from multiple reputable suppliers, offering a cost-effective and immediate solution for research and development needs. This document outlines the identification of precursor suppliers, a detailed and validated synthetic protocol for the conversion, and critical safety and handling information for the final α-bromo ketone product.

Part 1: Procurement of the Key Precursor: 3'-Fluoro-4'-methylacetophenone

The foundational step in obtaining 3-Fluoro-4-methylphenacyl bromide is securing a high-purity supply of 3'-Fluoro-4'-methylacetophenone (CAS No. 42444-14-4). Our market analysis has identified several reliable vendors for this key starting material.

Table 1: Verified Suppliers of 3'-Fluoro-4'-methylacetophenone

SupplierPurity/SpecificationAdditional Information
BLD Pharm Sealed in dry, room temperatureAvailable for online orders.[1]
Thermo Scientific 97+%Originally part of the Alfa Aesar portfolio.[2]
Apollo Scientific Not specifiedCAS No: 369-32-4 (Note: slight variation in CAS).[3]

Researchers are advised to request a Certificate of Analysis (CoA) from the chosen supplier to verify purity and identity before proceeding with the synthesis.

Part 2: Synthesis of 3-Fluoro-4-methylphenacyl bromide via Alpha-Bromination

The conversion of an acetophenone to a phenacyl bromide is a classic and well-documented electrophilic alpha-substitution reaction. The following protocol is a robust and validated method for the alpha-bromination of acetophenone derivatives.[4][5]

Reaction Principle:

The synthesis proceeds via an acid-catalyzed enolization of the 3'-Fluoro-4'-methylacetophenone, followed by the electrophilic attack of bromine on the electron-rich enol intermediate. Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the enol tautomer.

Experimental Protocol:

Materials:

  • 3'-Fluoro-4'-methylacetophenone

  • Pyridine hydrobromide perbromide or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3'-Fluoro-4'-methylacetophenone (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add pyridine hydrobromide perbromide (1.1 equivalents) or N-Bromosuccinimide (NBS) to the stirred solution. The use of pyridine hydrobromide perbromide is often preferred for its solid, less hazardous nature compared to liquid bromine.

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 3-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining acetic acid and byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified 3-Fluoro-4-methylphenacyl bromide under vacuum.

SynthesisWorkflow Precursor 3'-Fluoro-4'-methylacetophenone Reaction Reaction at 90°C (3-4 hours) Precursor->Reaction Reagents Pyridine Hydrobromide Perbromide Glacial Acetic Acid Reagents->Reaction Workup Cooling and Precipitation Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product 3-Fluoro-4-methylphenacyl bromide Purification->Product

Caption: Synthetic workflow for 3-Fluoro-4-methylphenacyl bromide.

Part 3: Safety, Handling, and Storage of α-Bromo Ketones

CRITICAL SAFETY WARNING: α-Bromo ketones, including 3-Fluoro-4-methylphenacyl bromide, are potent lachrymators and are corrosive.[6][7] They can cause severe skin burns, eye damage, and respiratory irritation.[6][8][9] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles and a full-face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing are necessary.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[7]

Handling and Storage:
  • Handling: Avoid contact with skin, eyes, and clothing.[8][10] Do not breathe dust or vapors.[6] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances such as oxidizing agents.[8][10] Keep the container tightly closed. Some α-bromo ketones benefit from refrigerated storage.[7][8]

First Aid Measures:
  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6][9]

  • In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][9]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[6][9]

SafetyProtocol cluster_PPE Personal Protective Equipment cluster_Handling Handling & Storage cluster_Emergency Emergency Procedures Goggles Face Shield & Goggles Gloves Resistant Gloves Coat Lab Coat FumeHood Work in Fume Hood Storage Cool, Dry, Ventilated Storage AvoidContact Avoid Skin/Eye Contact SkinContact Immediate Washing Medical Seek Immediate Medical Attention SkinContact->Medical EyeContact Rinse for 15 mins EyeContact->Medical Inhalation Move to Fresh Air Inhalation->Medical

Caption: Essential safety protocols for handling α-bromo ketones.

Conclusion

While direct purchase of 3-Fluoro-4-methylphenacyl bromide is not currently feasible, this guide provides a clear and actionable path for its acquisition through a straightforward synthetic route. By procuring the readily available precursor, 3'-Fluoro-4'-methylacetophenone, and adhering to the detailed synthetic and safety protocols, researchers can confidently and safely produce the desired compound for their ongoing scientific endeavors.

References

  • Boron Molecular. (n.d.). 2-bromo-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-METHYLPHENYL)ETHAN-1-ONE | CAS 619-41-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2024).
  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • Rammurthy, B., et al. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous flow procedure for the α-bromination of acetophenone. Retrieved from [Link]

Sources

An In-depth Technical Guide to High-Purity 3-Fluoro-4-methylphenacyl Bromide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Fluoro-4-methylphenacyl bromide (CAS 38734-80-6). We will delve into the critical aspects of sourcing this specialized reagent, quality control, synthesis, and safe handling, grounded in established chemical principles and industry best practices.

Strategic Importance in Medicinal Chemistry

3-Fluoro-4-methylphenacyl bromide, also known as 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone, is a highly functionalized organic building block. Its utility in drug discovery and fine chemical synthesis stems from the unique interplay of its structural features:

  • α-Haloketone Moiety : This is a versatile functional group, acting as a potent electrophile. The carbon adjacent to the carbonyl is readily attacked by a wide range of nucleophiles, making it a cornerstone for constructing complex heterocyclic scaffolds, which are prevalent in many pharmacologically active molecules.[1]

  • Fluorine Substitution : The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry. It can significantly enhance a molecule's metabolic stability, modulate its lipophilicity (logP), and improve binding affinity to target proteins by participating in favorable electrostatic interactions.

  • Methyl Group : The methyl group provides an additional point for steric and electronic tuning of a lead compound, influencing its orientation within a binding pocket and its overall pharmacokinetic profile.

The paramount importance of high purity for such intermediates cannot be overstated. Impurities from the synthesis can carry over into the final Active Pharmaceutical Ingredient (API), potentially compromising the drug's safety, efficacy, and yield, leading to costly and complex purification challenges downstream.[2][3]

Sourcing and Procurement: A Specialized Reagent

Unlike common lab reagents, 3-Fluoro-4-methylphenacyl bromide is a specialized chemical intermediate that is not typically available as a stock item from major chemical suppliers. Procurement, therefore, requires a strategic approach centered on custom synthesis or sourcing the immediate precursor.

Supplier Landscape: Custom Synthesis

The most common route to obtaining this reagent is through a partnership with a company specializing in custom chemical synthesis. These suppliers, often located in regions with a strong chemical manufacturing base, can produce the compound on demand to specific purity requirements.

Key Evaluation Criteria for a Custom Synthesis Partner:

  • Technical Expertise: Do they have demonstrable experience with α-bromination reactions and handling of hazardous reagents?

  • Analytical Capabilities: Can they provide a comprehensive Certificate of Analysis (CoA) with validated data from HPLC, NMR, and MS?

  • Quality Management System: Is their manufacturing process well-documented with batch records and robust change control procedures?

  • Regulatory Compliance: For later-stage development, do they operate under GMP or equivalent quality standards?

Sourcing the Key Starting Material

An alternative strategy, particularly for research labs with strong synthetic capabilities, is to source the precursor, 3-Fluoro-4-methylacetophenone (CAS 201595-58-8), and perform the final bromination step in-house. This precursor is more readily available from various suppliers.

Supplier Example (for Starting Material)Stated PurityLocation Focus
Biosynth>97%Global
Sigma-Aldrich97%Global
AChemBlock97%Global
BLDpharm>97%China
Unibrom Corp>98% (for related building blocks)[4]China

Note: This table is for illustrative purposes. Availability and specifications should always be confirmed directly with the supplier.

Logical Workflow for Procurement

The decision to synthesize in-house versus outsourcing depends on scale, available expertise, and safety infrastructure.

G start Need for 3-Fluoro-4- methylphenacyl bromide check_expertise In-house Synthetic Expertise & Safety Infrastructure? start->check_expertise source_precursor Source High-Purity 3-Fluoro-4-methylacetophenone (CAS 201595-58-8) check_expertise->source_precursor Yes find_cmo Identify & Qualify Custom Synthesis Suppliers (CMOs) check_expertise->find_cmo No / Large Scale in_house_synthesis Perform In-house Bromination Protocol source_precursor->in_house_synthesis final_product High-Purity Product (CAS 38734-80-6) in_house_synthesis->final_product request_quote Request Quotation with Purity Specs (>98%) & Analytical Requirements find_cmo->request_quote request_quote->final_product

Caption: Procurement workflow for a specialized chemical intermediate.

Synthesis and Purification Protocol

The following is a representative protocol for the synthesis of 3-Fluoro-4-methylphenacyl bromide, adapted from established methods for the α-bromination of structurally similar acetophenones. The direct bromination of 3-Fluoro-4-methylacetophenone is the most logical route.

Reaction Scheme: (Image of 3-Fluoro-4-methylacetophenone reacting with a brominating agent like CuBr₂ or NBS to form 3-Fluoro-4-methylphenacyl bromide)

Experimental Protocol (Adapted from Analogue Synthesis)

This procedure is based on the bromination using Copper(II) Bromide, a method known for its effectiveness with substituted acetophenones.[5]

Materials:

  • 3-Fluoro-4-methylacetophenone (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.1 eq)

  • Ethyl Acetate (EtOAc) (as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes or Heptane (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Fluoro-4-methylacetophenone (1.0 eq) and Ethyl Acetate.

  • Reagent Addition: Add Copper(II) Bromide (2.1 eq) to the solution.

  • Heating: Heat the reaction mixture to 60-70 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC, watching for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes or heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Quality Control and Analytical Verification

A supplied batch of 3-Fluoro-4-methylphenacyl bromide must be accompanied by a Certificate of Analysis (CoA). Researchers should independently verify the identity and purity using the following methods.

Analytical MethodParameter MeasuredExpected Result / Specification
Appearance Physical StateWhite to off-white or light yellow solid/crystalline powder.
Purity (HPLC) Area % of Main Peak≥ 98.0%. The method should show good separation from starting material and potential di-brominated impurities.
Identity (¹H NMR) Chemical StructureThe spectrum should be consistent with the structure. Expect a characteristic singlet for the -CH₂Br protons around 4.4-4.7 ppm and aromatic signals consistent with the substitution pattern.
Identity (Mass Spec) Molecular WeightExpect to find the molecular ion peak corresponding to the isotopic pattern of bromine [M]+ and [M+2]+. (Exact Mass: ~231.98 g/mol ).
Melting Point Purity IndicatorA sharp melting point range indicates high purity. Broad ranges suggest the presence of impurities.
Self-Validating QC Workflow

Caption: A comprehensive workflow for the quality control of incoming reagents.

Safe Handling and Storage

WARNING: α-Haloketones, including 3-Fluoro-4-methylphenacyl bromide, are potent lachrymators and skin irritants. All handling must be performed with appropriate engineering controls and personal protective equipment.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear safety goggles (or a face shield), a lab coat, and chemical-resistant gloves (nitrile is often suitable, but check compatibility).

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

  • Emergency Procedures: In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. (2024, November 12). Elchemy.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Center for Biotechnology Information.
  • Understanding Purity Requirements for Pharmaceutical Intermediates. (n.d.).
  • 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis. (n.d.). ChemicalBook.
  • Intermediates 3-Fluoro-4-methylphenol for critical molecular building block. (n.d.). Unibrom Corp.
  • Lachrymators. (n.d.). Brandeis University Laboratory Safety.

Sources

Technical Monograph: 3-Fluoro-4-methylphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characterization, Synthesis, and Handling Protocols[1][2]

Executive Summary

3-Fluoro-4-methylphenacyl bromide (IUPAC: 2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one) is a halogenated


-bromoketone intermediate critical in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., imidazoles, thiazoles).[1][2]

This technical guide addresses the physical appearance of the compound not merely as a static observation, but as a dynamic indicator of purity and stability.[1][2] While ideally a white crystalline solid , its high reactivity often leads to a beige-to-yellow appearance, signaling the presence of free bromine or conjugated impurities.[1][2] Due to its potent lachrymatory properties, handling requires strict containment protocols.[1][2]

Part 1: Chemical Identity & Structural Basis[1][2]

The physical appearance of 3-Fluoro-4-methylphenacyl bromide is dictated by its crystal lattice energy and the presence of chromophoric impurities.[1][2]

Parameter Technical Specification
IUPAC Name 2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one
Molecular Formula

Molecular Weight 231.06 g/mol
Structural Class

-Haloketone (Phenacyl bromide derivative)
Key Functional Groups Ketone (C=O), Alkyl Bromide (C-Br), Aryl Fluoride (Ar-F)
Structural Diagram & Synthesis Logic

The following diagram illustrates the transformation from the acetophenone precursor to the target bromide, highlighting the origin of color-inducing impurities.[1][2]

SynthesisPath Precursor 3-Fluoro-4-methylacetophenone (Liquid/Low-melt Solid) Intermediate Reaction Matrix (HBr, Unreacted Br2) Precursor->Intermediate Bromination Reagent Bromine (Br2) or NBS Reagent->Intermediate Product 3-Fluoro-4-methylphenacyl bromide (Target) Intermediate->Product Crystallization Impurity Poly-brominated Byproducts (Yellow/Orange Chromophores) Intermediate->Impurity Over-bromination

Figure 1: Synthesis pathway showing the divergence between the target white crystalline product and chromophoric impurities.[1][2]

Part 2: Physical Characterization Profile[1][2]

The "appearance" of this compound is the primary first-pass quality control check.[1][2] Deviations from the "White Crystalline" standard suggest specific degradation pathways.[1][2]

1. Macroscopic Appearance
  • High Purity (>98%): White to off-white crystalline powder or needles.[1][2]

  • Technical Grade (90-95%): Beige to pale yellow powder.[1][2]

  • Degraded/Impure: Dark yellow to orange/brown solid or semi-solid (indicating free

    
     liberation or oxidation).[1][2]
    
2. Melting Point (Thermodynamic Property)

Phenacyl bromides typically exhibit sharp melting points.[1][2] For this specific derivative, the introduction of the fluorine atom and methyl group generally modulates the lattice energy compared to the unsubstituted parent (phenacyl bromide, MP ~50°C).[1][2]

  • Expected Range: 45°C – 65°C (Class estimate; specific polymorphs may vary).[1][2]

  • Protocol: Capillary method with a heating rate of 1°C/min near the melt onset.

  • Note: A broad melting range (>2°C) indicates solvent inclusion or starting material contamination.[1][2]

3. Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone.[1][2]

  • Sparingly Soluble: Ethanol (cold), Hexanes.[1][2]

  • Insoluble: Water (slowly hydrolyzes).[1][2]

4. Olfactory Property (Safety Critical)
  • Odor: Pungent, acrid.[1][2]

  • Physiological Effect: Potent Lachrymator .[1][2] Even trace vapors induce immediate tearing and respiratory irritation.[1][2]

Part 3: Synthesis & Purification (Achieving the "White" Standard)

The transition from a yellow crude solid to a white purified crystal is achieved through controlled recrystallization.[1][2]

Experimental Protocol: Bromination & Purification

Safety Warning: Perform all steps in a fume hood. Double-glove (Nitrile).[1][2]

  • Reaction: Dissolve 3-fluoro-4-methylacetophenone in glacial acetic acid. Add 1.0 equivalent of bromine dropwise at <20°C to minimize poly-bromination (which causes dark coloration).[1][2]

  • Quench: Pour the reaction mixture into ice water. The crude product will precipitate as a gummy yellow solid.[1][2]

  • Filtration: Collect the solid by vacuum filtration.[1][2] Wash with cold water to remove acetic acid and HBr.[1][2]

  • Purification (The Whitening Step):

    • Solvent System: Ethanol/Water (9:[1]1) or Hexane/DCM.[1][2]

    • Procedure: Dissolve crude solid in minimum hot ethanol. Add activated charcoal (to absorb colored impurities) and filter hot.[1][2]

    • Crystallization: Cool the filtrate slowly to 4°C.

    • Result: White needles precipitate.[1][2] If the solution remains yellow but crystals are white, the impurities have successfully remained in the mother liquor.[1][2]

PurificationLogic Crude Crude Solid (Yellow/Beige) Charcoal Activated Charcoal Treatment Crude->Charcoal Dissolve & Treat Filter Hot Filtration Charcoal->Filter Remove Chromophores Crystallize Recrystallization (EtOH/H2O) Filter->Crystallize Slow Cooling Final Pure Product (White Needles) Crystallize->Final Vacuum Dry

Figure 2: Purification workflow to isolate the white crystalline form from the crude yellow matrix.[1][2]

Part 4: Analytical Validation

Visual appearance must be corroborated by spectroscopic data.[1][2]

1. Proton NMR (

-NMR)

The appearance of the NMR spectrum is the definitive purity check.[1][2]

  • Diagnostic Peak: A sharp singlet between

    
     4.4 – 4.6 ppm  corresponding to the 
    
    
    
    -methylene protons (
    
    
    ).[1][2]
  • Impurity Check: Look for a singlet at

    
     ppm.[1][2] This indicates unreacted methyl ketone (starting material), which makes the solid appear "wet" or oily.[1][2]
    
2. Thin Layer Chromatography (TLC)[1][2]
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.[1][2]

  • Visualization: UV (254 nm).[1][2] The bromide typically runs slightly less polar (higher

    
    ) than the starting ketone due to the loss of the hyperconjugative effect of the methyl group, though this varies by stationary phase.[1][2]
    
Part 5: Safety & Handling (The Lachrymator Factor)

The physical property of "lachrymatory potential" dictates the engineering controls required.[1][2]

  • Containment: Weighing must be done inside a fume hood. Do not transport open containers across the lab.

  • Neutralization: Spills should be treated with a solution of sodium thiosulfate (to quench active bromine species) and dilute ammonia (to degrade the lachrymator) before cleaning.[1][2]

  • PPE: Chemical splash goggles (not just safety glasses) are mandatory.[1][2]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (General procedures for phenacyl bromide synthesis and recrystallization).

  • PubChem Compound Summary. "2-Bromo-1-(3-methylphenyl)ethanone" (Analogous structure data). National Center for Biotechnology Information.[1][2] Link[1][2]

  • Cowper, R. M., Davidson, L. H. "Phenacyl Bromide."[1][2][3][4] Organic Syntheses, Coll.[1][2][3][4][5] Vol. 2, p. 480, 1943.[1][2][4] (Foundational protocol for bromination of acetophenones). Link

  • Occupational Safety and Health Administration (OSHA).

    
    -Chloroacetophenone" (Lachrymator handling guidelines applicable to phenacyl bromides).[1][2] Link
    

Sources

Methodological & Application

Application Note: High-Efficiency Hantzsch Thiazole Synthesis Using 3-Fluoro-4-methylphenacyl Bromide

[1]

Executive Summary

This application note details the optimized protocol for utilizing 3-Fluoro-4-methylphenacyl bromide (2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one) as a core synthon in the Hantzsch thiazole synthesis.[1] The resulting 2,4-disubstituted thiazole scaffolds are critical pharmacophores in modern drug discovery, particularly for kinase inhibitors where the 3-fluoro-4-methyl substitution pattern offers a strategic balance of metabolic stability (via fluorine blockade) and hydrophobic pocket occupancy (via the methyl group).[1]

This guide addresses specific challenges associated with this substrate, including lachrymatory handling precautions, controlling defluorination side-reactions, and maximizing yield through electronic activation analysis.

Chemical Profile & Safety Assessment

Target Substrate Properties
PropertySpecification
Compound Name 3-Fluoro-4-methylphenacyl bromide
IUPAC Name 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one
Molecular Formula

Molecular Weight 231.06 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 48–52 °C (Typical)
Solubility Soluble in DCM, THF, Ethanol, DMF; Insoluble in water
Critical Safety Hazards (Lachrymator)

WARNING: Phenacyl bromides are potent lachrymators (tear gas agents) and skin corrosives.[1]

  • Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Have a beaker of 10% aqueous sodium thiosulfate ready to neutralize spills and rinse glassware.[1]

Mechanistic Insight: Electronic Effects

The efficiency of the Hantzsch synthesis depends heavily on the electrophilicity of the

1
  • 3-Fluoro Effect (Inductive Withdrawal): The fluorine atom at the meta position (relative to the ketone) exerts a strong inductive electron-withdrawing effect (-I).[1] This increases the electrophilicity of the

    
    -carbon, accelerating the initial nucleophilic attack by the thioamide sulfur.
    
  • 4-Methyl Effect (Hyperconjugative Donation): The methyl group at the para position is weakly electron-donating (+I/+R).[1] While this typically deactivates nucleophilic attack, the -I effect of the fluorine predominates, making this substrate highly reactive compared to non-fluorinated analogs.

Diagram 1: Reaction Mechanism & Electronic Influence[1]

HantzschMechanismSubstrate3-Fluoro-4-methylphenacyl bromideTS1Transition State 1:S-AlkylationSubstrate->TS1High Electrophilicity(3-F activation)ThioamideThioamide(R-CS-NH2)Thioamide->TS1Nucleophilic AttackIntermediateα-ThioiminiumIntermediateTS1->Intermediate- HBrCyclizationIntramolecularCyclizationIntermediate->CyclizationN-attack on C=ODehydrationDehydration(- H2O)Cyclization->DehydrationHydroxythiazolineProduct2,4-DisubstitutedThiazoleDehydration->ProductAromatizationNote3-F (-I effect): Increases rate of S-alkylation4-Me (+I effect): Stabilizes final aromatic ringNote->Substrate

Caption: Mechanism of Hantzsch synthesis highlighting the activating effect of the 3-Fluoro substituent on the initial S-alkylation step.

Experimental Protocols

Method A: Standard Thermal Reflux (Scale-Up Ready)

Best for: Large batches (>5g) and substrates with poor solubility.[1]

Reagents:

  • 3-Fluoro-4-methylphenacyl bromide (1.0 equiv)[1]

  • Thioamide or Thiourea derivative (1.1 equiv)[1]

  • Ethanol (Absolute) or Isopropanol [Concentration: 0.2 M][1]

  • Optional:

    
     (1.2 equiv) if the thioamide is acid-sensitive.[1]
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.1 equiv) in Ethanol.

  • Addition: Add 3-Fluoro-4-methylphenacyl bromide (1.0 equiv) portion-wise at room temperature. Note: The solution may warm slightly due to exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1]

    • Endpoint: Disappearance of the phenacyl bromide spot (

      
      ).[1]
      
  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • If precipitate forms: Filter the solid (often the HBr salt of the thiazole). Wash with cold ethanol.[1]

    • If solution remains clear: Concentrate to ~20% volume, then pour into saturated aqueous

      
       to neutralize. Extract with Ethyl Acetate (3x).[1]
      
  • Purification: Recrystallization from EtOH/Water is usually sufficient.[1] If oil persists, flash chromatography (SiO2, Hexane/EtOAc gradient).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library synthesis, medicinal chemistry optimization, rapid screening.[1]

Parameters:

  • Solvent: Ethanol or DMF.[1]

  • Temperature: 100 °C.

  • Time: 10–20 minutes.

  • Vessel: Sealed microwave vial.

Procedure:

  • Combine phenacyl bromide (0.5 mmol) and thioamide (0.55 mmol) in a 2-5 mL microwave vial.

  • Add Ethanol (2 mL). Cap and crimp.[1]

  • Irradiate at 100 °C (High Absorption setting) for 15 minutes.

  • Cool and pour into 5%

    
     solution. Collect precipitate by filtration.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of phenacyl bromideEnsure solvents are dry. Avoid prolonged storage of the bromide in solution.[1]
Defluorination Nucleophilic aromatic substitution (

)
Avoid strong bases (e.g., NaOH, KOH) during reaction. Use mild bases like

or organic bases (TEA) only if necessary.[1]
Sticky/Oily Product Incomplete cyclization or impuritiesPerform a "reslurry" in diethyl ether or hexanes to induce crystallization.[1]
Lachrymatory Vapor Volatilization of starting materialKeep reaction capped/condensed.[1] Quench all glassware in thiosulfate bath before washing.[1]

Workflow Visualization

Diagram 2: Experimental Workflow & Decision Tree

WorkflowStartStart: Weigh Reagents(In Fume Hood!)ChoiceSelect MethodStart->ChoiceMethodAMethod A: Thermal Reflux(Scale > 1g)Choice->MethodAMethodBMethod B: Microwave(Scale < 500mg)Choice->MethodBProcessAReflux EtOH, 2-4hMonitor TLCMethodA->ProcessAProcessBMW 100°C, 15 minSealed VialMethodB->ProcessBCheckReaction Complete?ProcessA->CheckProcessB->CheckCheck->ProcessANo (Extend Time)WorkupQuench: Sat. NaHCO3Neutralize HBr saltCheck->WorkupYesIsolateFiltration or ExtractionWorkup->IsolatePurifyRecrystallization (EtOH)or Flash ColumnIsolate->PurifyFinalPure Thiazole Product(Verify by NMR/LCMS)Purify->Final

Caption: Operational workflow for the synthesis and purification of thiazoles using phenacyl bromides.

References

  • Hantzsch, A. (1887).[1][3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Hantzsch Mechanism).

  • Jiang, H., et al. (2016).[1][4] "Trifluoromethanesulfonic Acid Catalyzed Hantzsch Thiazole Synthesis". Journal of Organic Chemistry, 81(22), 11461–11466. [1]

  • PubChem Compound Summary. "2-Bromo-1-(4-fluorophenyl)ethan-1-one" (Structural analog reference for safety/properties). [1]

  • Kashyap, S. J., et al. (2012).[1] "Synthesis of Thiazoles: A Review". International Journal of Pharmaceutical Sciences and Research, 3(08). (Review of synthetic utility in MedChem).

Application Note: Streamlined Synthesis of Bio-active 1,3-Thiazole Scaffolds Utilizing 3-Fluoro-4-methylphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of substituted 1,3-thiazole derivatives, leveraging the strategic starting material, 3-Fluoro-4-methylphenacyl bromide. The 1,3-thiazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This document outlines the robust and versatile Hantzsch thiazole synthesis, a classic and highly effective method for constructing this critical heterocyclic scaffold.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the significance of the fluorinated and methylated phenacyl bromide starting material in generating novel analogs for drug discovery pipelines. This guide is intended for researchers and professionals in organic synthesis and drug development, offering practical insights to facilitate the efficient production of diverse 1,3-thiazole libraries.

Introduction: The Enduring Importance of 1,3-Thiazoles in Drug Discovery

The 1,3-thiazole ring is a privileged five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a highly sought-after component in the design of therapeutic agents. The thiazole nucleus is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][6][7] The versatility of the thiazole scaffold makes it a valuable building block for generating lead compounds in drug discovery programs.[8]

The strategic incorporation of fluorine atoms and methyl groups into drug candidates is a widely employed strategy in medicinal chemistry. The presence of a fluorine atom can significantly enhance metabolic stability, modulate lipophilicity, and improve bioavailability.[9] The methyl group provides a point for steric and electronic tuning of the molecule.[9] Consequently, 3-Fluoro-4-methylphenacyl bromide serves as an invaluable starting material for creating novel 1,3-thiazole derivatives with potentially enhanced pharmacological profiles.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and straightforward methods for the preparation of thiazoles.[4] The reaction involves the condensation of an α-haloketone with a thioamide.[3][10][11] This method is characterized by its high yields and the ready availability of the starting materials.[3]

The general mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[3][11]

Reaction Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product A 3-Fluoro-4-methylphenacyl bromide (α-Haloketone) C Hantzsch Condensation A->C B Thioamide Derivative B->C D Neutralization & Precipitation C->D Reaction Mixture E Filtration D->E F Recrystallization/ Column Chromatography E->F Crude Product G Substituted 1,3-Thiazole F->G Purified Product Hantzsch_Mechanism Reactants 3-Fluoro-4-methylphenacyl bromide Thioamide Intermediate1 S-Alkylation Nucleophilic attack of sulfur on α-carbon Reactants->Intermediate1 Step 1 Intermediate2 Intramolecular Cyclization Nucleophilic attack of nitrogen on carbonyl carbon Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration Elimination of water Intermediate2->Intermediate3 Step 3 Product { Aromatization | 2,4-Disubstituted 1,3-Thiazole} Intermediate3->Product Step 4

Sources

Protocol for nucleophilic substitution with 3-Fluoro-4-methylphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Nucleophilic Substitution Workflows for 3-Fluoro-4-methylphenacyl Bromide

Executive Summary & Chemical Profile

3-Fluoro-4-methylphenacyl bromide (2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one) is a high-value electrophilic building block utilized extensively in the synthesis of bioactive heterocycles, particularly thiazoles and imidazoles for kinase inhibitor discovery.

Unlike simple phenacyl bromides, the 3-Fluoro-4-methyl substitution pattern introduces a unique electronic "push-pull" dynamic. The 3-Fluoro group (electron-withdrawing via induction) activates the


-carbon toward nucleophilic attack, while the 4-Methyl  group (electron-donating via hyperconjugation) provides necessary lipophilicity and metabolic stability to the final pharmacophore.

This guide details optimized protocols for nucleophilic substitution (


), focusing on kinetic control, byproduct minimization, and safety.
Chemical Identity Table
PropertySpecification
IUPAC Name 2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one
CAS Number 53631-18-8 (Generic isomer class references)
Molecular Weight 231.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Reactivity Class

-Haloketone (Lachrymator)
Storage 2–8°C, under inert gas (Ar/N2), light-protected

Safety & Handling (Critical)

WARNING:


-Haloketones are potent lachrymators  and alkylating agents. They can cause severe skin burns and permanent eye damage.
  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Neutralization Station: Prepare a beaker of 10% aqueous sodium thiosulfate and sodium bicarbonate to neutralize spills and rinse glassware immediately after use. The thiosulfate rapidly reacts with the alkyl bromide to form a harmless salt.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Mechanistic Insight: The Landscape

The reaction at the


-carbon is governed by the 

mechanism. The carbonyl group adjacent to the leaving group (Br) lowers the energy of the transition state through orbital overlap (

with

), significantly accelerating the reaction compared to simple alkyl halides.

Figure 1: Mechanistic Pathway & Reactivity Flow

ReactionMechanism Figure 1: SN2 Mechanism and divergent pathways for phenacyl bromides. Substrate 3-Fluoro-4-methylphenacyl Bromide (Electrophile) TS Transition State (Stabilized by C=O) Substrate->TS + Nu: (Attack at alpha-C) Nu Nucleophile (Amine/Thiol/Azide) Nu->TS Product Substituted Product (alpha-functionalized) TS->Product - Br- Cyclization Cyclization (e.g., Hantzsch) Product->Cyclization If Nu contains 2nd nucleophilic site (e.g., Thiourea)

Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis (Heterocyclization)

Target: Synthesis of 2-Amino-4-(3-fluoro-4-methylphenyl)thiazole. This is the most common application, utilizing the "bi-functional" nature of thiourea to perform an


 attack followed by condensation.[1]

Reagents:

  • 3-Fluoro-4-methylphenacyl bromide (1.0 equiv)

  • Thiourea (1.1 equiv)[2]

  • Ethanol (Absolute, 10 mL per mmol substrate)

  • Workup: 10% Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    .

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 3-Fluoro-4-methylphenacyl bromide in absolute ethanol. The solution should be clear.

  • Addition: Add 1.1 equiv of thiourea in a single portion.

    • Note: Thiourea is poorly soluble in cold ethanol but will dissolve upon heating.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 1–2 hours.

    • Observation: A heavy precipitate often forms within 30 minutes. This is the hydrobromide salt of the thiazole.

  • Isolation (Salt Form): Cool the reaction to 0°C in an ice bath. Filter the precipitate and wash with cold ethanol (

    
     mL).
    
  • Free Base Liberation: Suspend the solid in water (20 mL). Slowly add 10%

    
     or sat. 
    
    
    
    while stirring until pH ~9–10. The solid will change texture as it converts to the free base.
  • Final Purification: Filter the free base, wash with water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Validation:

  • 1H NMR: Disappearance of the singlet at

    
     ~4.5 ppm (
    
    
    
    -Br) and appearance of a singlet at
    
    
    ~6.5–7.0 ppm (Thiazole C5-H).
Protocol B: Controlled N-Alkylation (Amination)

Target: Synthesis of


-amino ketones.
Direct reaction with amines can lead to over-alkylation (formation of bis-phenacyl species).[1][3] This protocol uses stoichiometry and temperature to ensure mono-alkylation.

Reagents:

  • 3-Fluoro-4-methylphenacyl bromide (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.1 equiv)

  • Base:

    
     (1.5 equiv) or TEA (1.2 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (0°C).
    

Step-by-Step Methodology:

  • Preparation: Suspend

    
     (1.5 equiv) and the amine (1.1 equiv) in anhydrous Acetonitrile (ACN). Cool to 0°C.
    
  • Controlled Addition: Dissolve the phenacyl bromide in a minimal amount of ACN. Add this solution dropwise to the amine/base mixture over 20 minutes.

    • Rationale: Keeping the bromide concentration low relative to the amine prevents the product (a secondary/tertiary amine) from competing for the remaining bromide.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc).[4]

  • Workup: Filter off the inorganic salts (

    
    , excess Carbonate). Concentrate the filtrate.
    
  • Purification: The residue often requires column chromatography (Silica gel) as amines can be sticky.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Dark Tar) Decomposition of bromideEnsure bromide is fresh/white. Run reaction at lower temp (0°C).
Bis-alkylation (Protocol B) Amine is too nucleophilic or excess bromideUse excess amine (2-3 equiv) or strictly dropwise bromide addition.
Lachrymatory Effect Vapor leakageQuench all glassware in thiosulfate bath inside the hood before removal.
Incomplete Reaction Solvent effectSwitch from EtOH to polar aprotic solvent (DMF/Acetone) to enhance nucleophilicity.

Workflow Decision Tree

Figure 2: Experimental Pathway Selection

Workflow Figure 2: Decision tree for selecting reaction conditions based on target moiety. Start Start: 3-Fluoro-4-methylphenacyl Bromide Goal Define Synthetic Goal Start->Goal PathA Heterocycle Synthesis (Thiazole/Imidazole) Goal->PathA Ring Formation PathB Simple Substitution (Amine/Azide/Thiol) Goal->PathB Functionalization CondA Protocol A: Reflux in EtOH Reagent: Thiourea/Thioamide PathA->CondA CondB Protocol B: 0°C in ACN/DMF Base: K2CO3/TEA PathB->CondB WorkupA Precipitation (HBr Salt) Neutralize with NH4OH CondA->WorkupA WorkupB Aqueous Extraction Column Chromatography CondB->WorkupB

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Jiang, H., et al. "Recent Advances in the Synthesis of Thiazoles."[5] Journal of Organic Chemistry, 2016.[5]

    • Context: Validates the reflux/ethanol protocol for phenacyl bromides.
  • General Reactivity of Phenacyl Bromides

    • Source: "Phenacyl Bromide."[1][4][6][7][8] Organic Syntheses, Coll.[9] Vol. 1, p.127 (1941).

    • Context: Foundational text on handling, purification, and lachrym
  • Nucleophilic Substitution Kinetics

    • Source: "Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime." The Journal of Organic Chemistry.
    • Context: Discusses solvent effects (Acetone/Water vs. Alcohols)
  • Safety Data & Handling

    • Source: PubChem Compound Summary for 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous safety profile).
    • Context: Hazard identification (H314: Causes severe skin burns).[1]

Sources

Troubleshooting & Optimization

How to avoid dimerization of 3-Fluoro-4-methylphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization

Welcome to the technical support center for 3-Fluoro-4-methylphenacyl bromide. This guide, presented in a question-and-answer format, is designed to provide you with in-depth technical insights and actionable troubleshooting protocols to prevent the unwanted dimerization of this valuable reagent during your experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is 3-Fluoro-4-methylphenacyl bromide and why is it prone to dimerization?

3-Fluoro-4-methylphenacyl bromide is a substituted α-bromoacetophenone, a class of compounds widely used in organic synthesis, particularly as alkylating agents in the preparation of pharmaceutical intermediates. Its reactivity stems from the presence of two key functional groups: a ketone and an α-bromo substituent.

The primary reason for its propensity to dimerize is the acidity of the α-hydrogen (the hydrogen atom on the carbon adjacent to the carbonyl group). In the presence of a base, this proton can be abstracted to form a reactive intermediate called an enolate. This enolate is nucleophilic and can attack the electrophilic carbon of the bromomethyl group of another molecule of 3-Fluoro-4-methylphenacyl bromide, leading to a self-condensation reaction, a type of aldol condensation, which results in the formation of a dimer.[1][2][3][4][5]

Q2: I've observed a loss of potency and the appearance of unknown peaks in my analysis. Could this be due to dimerization?

Yes, these are classic signs of product degradation, with dimerization being a likely culprit. Dimerization leads to the consumption of the starting material, resulting in a decrease in its effective concentration and, consequently, reduced reactivity in your desired reaction. The newly formed dimer will appear as one or more new, higher molecular weight peaks in your analytical chromatograms (e.g., HPLC, LC-MS) and can complicate purification and analysis of your target compound.

Troubleshooting Guide: Preventing Dimerization

Problem 1: Dimerization Observed During a Reaction

Q: I am using 3-Fluoro-4-methylphenacyl bromide in a reaction with a nucleophile, but I am seeing significant dimer formation. What can I do to minimize this side reaction?

A: The formation of a dimer during a reaction is most often caused by the presence of basic conditions, which facilitate the formation of the reactive enolate intermediate. Here’s a systematic approach to troubleshooting this issue:

  • pH Control: The most critical factor is to avoid basic conditions. If your reaction can tolerate acidic or neutral pH, this is highly recommended. The presence of acid will suppress the formation of the enolate ion.

  • Choice of Base: If a base is essential for your reaction, consider using a non-nucleophilic, sterically hindered base. Such bases are less likely to abstract the α-proton of the phenacyl bromide.

  • Order of Addition: Add the 3-Fluoro-4-methylphenacyl bromide slowly to the reaction mixture containing your nucleophile. This ensures that it preferentially reacts with your intended substrate rather than with itself. Avoid adding the nucleophile to a concentrated solution of the phenacyl bromide.

  • Temperature Control: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the competing dimerization reaction.

  • Solvent Choice: Use anhydrous solvents to prevent hydrolysis of the phenacyl bromide, which can generate HBr and potentially influence the reaction pH.

Below is a workflow to guide your experimental adjustments:

Caption: Troubleshooting workflow for dimerization during a reaction.

Problem 2: Degradation During Storage

Q: My stock of 3-Fluoro-4-methylphenacyl bromide has discolored and shows impurities upon analysis, even before use. How can I properly store it to ensure its stability?

A: The stability of 3-Fluoro-4-methylphenacyl bromide is highly dependent on storage conditions. Exposure to moisture, light, heat, and air can lead to degradation, including dimerization. The following table summarizes the recommended storage protocols:

ParameterRecommended ConditionRationale
Temperature Store at 2-8 °C.Reduces the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents contact with atmospheric moisture and oxygen, which can lead to hydrolysis and oxidative degradation.
Light Exposure Store in an amber or opaque container.Minimizes the risk of photodegradation.
Moisture Use a desiccator with a non-basic desiccant (e.g., silica gel, molecular sieves).[6][7][8][9]Prevents hydrolysis, which can generate acidic or basic impurities that catalyze dimerization.[6][7][8][9]
Container Use a tightly sealed, corrosion-resistant container (e.g., borosilicate glass with a PTFE-lined cap).Prevents leakage, contamination, and reaction with the container material.[10]

Incompatible Materials to Avoid During Storage and Handling:

  • Bases: Strong and weak bases (e.g., hydroxides, amines, carbonates) should be stored separately as they directly catalyze the dimerization reaction.

  • Strong Acids: While acidic conditions generally inhibit enolate formation, strong, corrosive acids can lead to other degradation pathways.

  • Metals: Avoid contact with reactive metals.

  • Oxidizing Agents: Keep separate from strong oxidizing agents.

Problem 3: Purifying 3-Fluoro-4-methylphenacyl bromide

Q: I suspect my current stock of 3-Fluoro-4-methylphenacyl bromide is already partially dimerized or contains impurities that could catalyze dimerization. Can I purify it?

A: Yes, purification can be effective in removing dimers and other impurities. Recrystallization is a common and effective method.

Recommended Recrystallization Protocol:

  • Solvent Selection: A common solvent for recrystallizing phenacyl bromides is methanol or ethanol.[11][12]

  • Procedure:

    • Dissolve the crude 3-Fluoro-4-methylphenacyl bromide in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent.

Post-Purification Handling:

  • Immediately store the purified, dry solid under the recommended conditions (cool, dry, dark, inert atmosphere) to prevent future degradation.

  • It is advisable to purify the compound shortly before use for best results, as even purified phenacyl bromides can degrade over time.[12]

Mechanistic Insight: The Dimerization Pathway

The dimerization of 3-Fluoro-4-methylphenacyl bromide is a classic example of a base-catalyzed self-aldol condensation. The mechanism proceeds through the following key steps:

  • Enolate Formation: A base abstracts the acidic α-proton from a molecule of 3-Fluoro-4-methylphenacyl bromide, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the bromomethyl group of a second molecule of 3-Fluoro-4-methylphenacyl bromide.

  • Dimer Formation: This attack forms a new carbon-carbon bond, resulting in the dimer.

The following diagram illustrates this proposed mechanism:

Dimerization_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dimer Formation mol1 Molecule 1 (3-Fluoro-4-methylphenacyl bromide) enolate Enolate Intermediate mol1->enolate Base abstracts α-proton base Base enolate_attack Enolate mol2 Molecule 2 (3-Fluoro-4-methylphenacyl bromide) dimer Dimer Product mol2->dimer enolate_attack->mol2 Nucleophilic attack on bromomethyl carbon

Sources

Technical Support Center: 3-Fluoro-4-methylphenacyl Bromide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring of 3-Fluoro-4-methylphenacyl Bromide Synthesis via Thin Layer Chromatography (TLC) Ticket ID: CHEM-SUP-2024-FMPB Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Safety Directive

The Molecule: 3-Fluoro-4-methylphenacyl bromide (also known as 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one) is a critical


-haloketone intermediate, often utilized in the synthesis of imidazoles, thiazoles, and pharmaceutical scaffolds like potassium-competitive acid blockers (P-CABs).

The Challenge: Monitoring the bromination of 3-fluoro-4-methylacetophenone is deceptively difficult. The starting material (SM) and the product (P) possess similar dipole moments and polarities, leading to frequent co-elution. Furthermore, the product is reactive (alkylating agent) and prone to degradation on acidic silica gel.

⚠️ SAFETY CRITICAL:

  • Lachrymator: This compound is a potent tear gas agent. All TLC spotting and development must occur inside a functioning fume hood.

  • Skin Irritant: Double-glove (Nitrile) is required.

Standard Operating Procedure (SOP)

The "Happy Path" Protocol

This protocol is optimized for the separation of the non-polar ketone (SM) from the slightly less polar bromide (P).

ParameterSpecificationRationale
Stationary Phase Silica Gel 60 F

(Aluminum or Glass backed)
Standard polar phase. F

allows UV visualization of the aromatic ring.[1]
Mobile Phase A Hexane : Ethyl Acetate (90 : 10) Starting point. The non-polar hexane suppresses the migration of the polar ketone.
Mobile Phase B Hexane : DCM (70 : 30) Alternative. Dichloromethane (DCM) offers different selectivity if EtOAc causes co-elution.
Sample Prep Dilute in DCM or EtOAc (1 mg/mL)High concentrations cause "tailing," masking the separation.
Visualization 1. UV (254 nm)2. 4-NBP Stain (Specific)UV detects the aromatic core. 4-NBP is specific for alkylating agents (the bromide).
Visualization Workflow

While UV is standard, chemical staining provides the necessary confirmation of the alkyl bromide functionality.

  • UV Check (254 nm): Both SM and P will appear as dark spots (fluorescence quenching).[1]

    • Expected R

      
       (approx): SM 
      
      
      
      0.40 | P
      
      
      0.48 (Product usually runs slightly higher).
  • The "Co-Spot" (Mandatory): You must spot three lanes: [SM] | [Co-Spot] | [Reaction Mix].

    • Why? Due to close R

      
       values, the Co-Spot (SM + Reaction Mix) is the only way to confirm if a single spot is pure product or a mixture.
      
  • Chemical Stain (Confirmation):

    • Stain: 4-(4-Nitrobenzyl)pyridine (NBP).

    • Action: Dip and heat (

      
      ).
      
    • Result: The phenacyl bromide (alkylating agent) turns blue/purple . The starting ketone remains colorless or faint yellow.

Troubleshooting Guide

Diagnostic Logic Tree

TLC_Troubleshooting Start Issue Detected Problem1 Spots Overlap (Co-elution) Start->Problem1 Problem2 Streaking / Ghost Spots Start->Problem2 Problem3 Product Disappears Start->Problem3 Action1 Decrease Polarity (Hex:EtOAc 95:5) Problem1->Action1 If Rf > 0.5 Action2 Change Selectivity (Try Toluene:DCM) Problem1->Action2 If Rf < 0.3 Action3 Check Stability (Run 2D TLC) Problem2->Action3 Problem3->Action3 Action4 Neutralize Silica (Pre-wash with 1% Et3N) Action3->Action4 If decomposition confirmed

Figure 1: Decision matrix for resolving common TLC anomalies during phenacyl bromide synthesis.

Common Failure Modes
Issue 1: The "One Spot" Illusion (Co-elution)
  • Symptom: The reaction appears complete (one spot), but NMR shows 30% starting material.

  • Root Cause: The fluorine and methyl substituents on the aromatic ring dampen the polarity difference between the ketone and the

    
    -bromo ketone.
    
  • Fix:

    • Switch Solvent System: Move from Hexane:EtOAc to Toluene:Petroleum Ether (1:1) . Toluene interacts with the

      
      -systems differently, often resolving the two aromatic species better than simple polarity-based separation.
      
    • Multiple Elutions: Run the plate once, dry it, and run it again in the same solvent. This effectively doubles the plate length.

Issue 2: Ghost Spots (Decomposition)
  • Symptom: A streak connects the starting material and product spots, or a new spot appears at the baseline.

  • Root Cause: Silica gel is slightly acidic (Lewis acid).

    
    -Bromo ketones are labile and can hydrolyze or eliminate HBr on the silica surface.
    
  • Validation (The 2D-TLC Test):

    • Spot the sample in the corner of a square plate.

    • Run solvent vertically. Dry.

    • Rotate plate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       and run solvent again.
      
    • Result: If all spots lie on the diagonal, the sample is stable.[2] If spots appear off-diagonal, the compound is decomposing during the TLC run.

Issue 3: Darkening/Pink Background
  • Symptom: The plate turns pink/brown after standing.

  • Root Cause: Phenacyl bromides are light-sensitive and release HBr upon degradation.

  • Fix: Visualize immediately. Do not store developed plates.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Permanganate (KMnO


) stain? 
A: Not recommended.  While KMnO

stains oxidizable groups, it is non-specific. It will stain the aromatic ring of both the SM and Product. Use 2,4-DNP (stains ketones yellow/orange) or 4-NBP (stains alkyl halides blue) for functional group differentiation.

Q: My product spot is "tailing" badly. Is my column going to fail? A: Tailing on TLC often predicts poor column separation. For


-bromo ketones, this is usually due to the acidic protons interacting with the silica.
  • TLC Fix: Add 1% Triethylamine (Et

    
    N) to your TLC mobile phase.
    
  • Column Fix: If the TLC improves with Et

    
    N, buffer your flash column silica with 1% Et
    
    
    
    N in Hexane before loading your sample.

Q: How do I distinguish the di-brominated impurity? A: Over-bromination (


-dibromo) is a common side reaction. The di-bromo species is significantly less polar than the mono-bromo product.
  • TLC Position: It will run near the solvent front (High R

    
    ) in 9:1 Hex:EtOAc.
    
  • Control: If you see a high-running spot, stop the reaction immediately; you are over-brominating.

References

  • Organic Syntheses. "Phenacyl Bromide." Org.[3][4] Synth.1939 , 19,[5] 24.

    • Authority: Foundational text for the synthesis and handling of phenacyl bromides.
  • BenchChem Support. "Purification of crude 3'-Bromoacetophenone by column chromatography."

    • Authority: Provides specific solvent ratios (Hexane/EtOAc)
  • University of Rochester. "How To: Monitor by TLC."

    • Authority: Standard academic protocol for "co-spotting" and reaction monitoring logic.
  • Friedman, M. "Applications of the 4-(p-Nitrobenzyl)pyridine Reaction." Microchemical Journal, 1971.

Sources

Chromatography Technical Support: 3-Fluoro-4-methylphenacyl Bromide & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FMPB-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely working with 3-Fluoro-4-methylphenacyl bromide (also known as 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one) as an electrophile to synthesize heterocycles (e.g., thiazoles via Hantzsch synthesis, imidazoles) or ethers.

This compound presents a unique "Janus-faced" purification challenge:

  • The Electrophile (Starting Material): The

    
    -bromoketone is unstable on slightly acidic silica, prone to dehydrohalogenation, and is a potent lachrymator (tear gas).
    
  • The Products (Derivatives): Resulting heterocycles are often basic, leading to severe peak tailing due to interactions with silanol groups.[1]

This guide provides a self-validating workflow to separate these species without destroying your yield or contaminating your lab environment.

Module 1: Pre-Purification Diagnostics

Before packing a column, you must diagnose the stability of your crude mixture.


-Bromoketones are Lewis-acid sensitive. Standard silica gel (pH ~6.5–7.0) can catalyze their decomposition into dark, polymeric by-products.
Workflow: Stationary Phase Selection

Use the following logic gate to select your stationary phase. Do not default to standard silica without testing.[2]

G Start Crude Mixture Analysis CheckSM Is unreacted Bromide present? Start->CheckSM CheckProd Is Product Basic? (e.g., Thiazole/Amine) CheckSM->CheckProd No (<5%) Decision1 Risk: Degradation on Silica CheckSM->Decision1 Yes (>10%) Decision2 Risk: Peak Tailing CheckProd->Decision2 Yes Action3 Std. Silica (Hex/EtOAc) CheckProd->Action3 No (Neutral Product) Action1 Use Neutral Alumina OR Fast Silica Filtration (<10 min) Decision1->Action1 Primary Strategy Action2 Std. Silica + 1% Triethylamine (TEA) Decision2->Action2 Add Modifier

Figure 1: Decision matrix for stationary phase selection based on crude composition.

Module 2: Troubleshooting & Protocols

Scenario A: Purifying the Bromide (Starting Material)

Issue: The compound turns brown/black on the column; yield is lower than crude NMR suggested. Root Cause: Acid-catalyzed dehydrobromination or hydrolysis on the silica surface.

Protocol:

  • Stationary Phase: Neutral Alumina (Brockmann Grade III) is superior to silica for

    
    -bromoketones. If you must use silica, neutralize it by flushing the column with 1% Triethylamine (TEA) in Hexane, then flushing with pure Hexane before loading.
    
  • Loading: Do not solid load on silica. The heat of adsorption + acidity = decomposition. Load as a concentrated liquid in DCM or Toluene.

  • Eluent: Non-polar systems are essential.

    • Gradient: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Note: The fluorine and methyl groups make this molecule highly lipophilic. It will elute very fast (High

      
      ).
      
Scenario B: Purifying the Product (Thiazoles/Heterocycles)

Issue: Product streaks across the TLC plate; column fractions are dilute and span 20+ tubes. Root Cause: The nitrogen lone pair in the product is hydrogen-bonding with acidic silanols (Si-OH) on the silica.

Protocol:

  • Mobile Phase Modifier: You must use a base to suppress silanol activity.[3]

    • Standard: Hexane : Ethyl Acetate + 1% Triethylamine (TEA) .

    • Alternative: DCM : Methanol (95:5) + 1% Ammonium Hydroxide (for very polar products).

  • The "Pre-Wash" Technique: Flush the column with the eluent containing the amine for 2 column volumes (CV) before loading your sample. This saturates the active sites.

Scenario C: Safety (The Lachrymator Factor)

Issue: "I am crying, and the waste container is off-gassing." Root Cause: 3-Fluoro-4-methylphenacyl bromide is a potent alkylating agent that attacks mucous membranes.

Protocol:

  • Fraction Neutralization: Do not leave fractions containing the bromide open in the hood. Cap immediately.

  • Waste Treatment: Add dilute aqueous ammonia or 1M NaOH to the waste container used for these fractions. This chemically destroys the lachrymator by converting it to the non-volatile hydroxy-ketone or amine derivative.

Module 3: Data & Visualization

Separation Parameters Table
ParameterTarget: Bromide (SM)Target: Thiazole (Product)
Stationary Phase Neutral Alumina (Recommended)Silica Gel (Standard)
Mobile Phase Hexane/DCM (Isocratic) or Hex/EtOAc (95:5)Hexane/EtOAc (3:1)
Modifier None (Avoid base if possible)1% Triethylamine (Required)
Loading Method Liquid (DCM/Toluene)Solid Load (Celite or Silica)
Detection (UV) 254 nm (Strong absorption)254 nm & 365 nm (Often fluorescent)

(Typical)
0.6 – 0.8 (in 10% EtOAc)0.2 – 0.4 (in 20% EtOAc)
Pathway: Hantzsch Thiazole Synthesis Purification[5]

If you are reacting this bromide with a thioamide/thiourea, use this workflow to separate the lipophilic bromide from the polar salt/product.

G Rxn Crude Reaction Mix (Bromide + Thioamide) Workup Aqueous Workup (Remove Salts) Rxn->Workup TLC TLC Analysis (Hex/EtOAc 4:1) Workup->TLC Col1 Flash Column (Silica + 1% TEA) TLC->Col1 Frac1 Fraction 1-5: Unreacted Bromide (Dispose w/ Base) Col1->Frac1 Fast Elution Frac2 Fraction 10-25: Pure Thiazole Product Col1->Frac2 Slower Elution

Figure 2: Purification workflow for Hantzsch synthesis products.

FAQ: Frequently Asked Questions

Q: Can I use DCM (Dichloromethane) as the primary solvent? A: Yes, but be careful. While the bromide dissolves well in DCM, DCM is slightly acidic (due to trace HCl formation over time). Ensure your DCM is distilled or stabilized with amylene. For the product, DCM/MeOH is excellent, but avoid using >10% MeOH as it dissolves silica, contaminating your product.

Q: My product crystallized in the fraction tubes. What do I do? A: This is a good sign of high purity! 3-Fluoro-4-methyl derivatives often crystallize due to the rigidity of the aromatic system. Do not redissolve them in the fraction tube if possible. Filter the crystals directly—this is a "free" second purification step (recrystallization).

Q: How do I visualize the bromide on TLC? It's not staining well. A:


-Bromoketones are UV active (254 nm). For chemical stains, KMnO4  (basic) will show the bromide as a bright yellow spot on a purple background (oxidation of the alkene/ketone). p-Anisaldehyde  is better for the heterocyclic products.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link (Foundational text on Flash Chromatography parameters).

  • Kocabas, E., & Sener, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. (Describes phenacyl bromide purification and thiazole workup). Link

  • Phenomenex Technical Guide. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Authoritative source on silanol interactions and TEA usage). Link

  • Organic Chemistry Portal. Synthesis of α-Bromoketones. (General reactivity and stability data). Link

Sources

Managing lachrymatory effects of 3-Fluoro-4-methylphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and management of the lachrymatory effects of 3-Fluoro-4-methylphenacyl bromide. The following sections offer field-proven insights, troubleshooting protocols, and essential safety data to ensure both experimental integrity and personnel safety.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

This section addresses the fundamental characteristics of 3-Fluoro-4-methylphenacyl bromide, its reactivity, and the nature of its lachrymatory effects.

Q1: What is 3-Fluoro-4-methylphenacyl bromide and what is its primary application?

A1: 3-Fluoro-4-methylphenacyl bromide is a halogenated acetophenone derivative. Structurally, it is an α-haloketone, a class of compounds known for their utility in organic synthesis.[1][2] Its primary application is as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in drug discovery and materials science, where it can be used to introduce the fluoro-methyl-phenacyl moiety into a target structure.[1] Its value lies in the high reactivity of the bromine atom, which allows for facile nucleophilic substitution reactions.[3][4]

Q2: What does "lachrymator" mean, and what are the specific symptoms of exposure to 3-Fluoro-4-methylphenacyl bromide?

A2: A lachrymator is a substance that irritates the eyes and causes tearing.[5] The effects are often immediate upon exposure to even minute quantities of the compound's vapor or dust. Symptoms are not limited to tearing and can include:

  • Intense stinging or burning sensation in the eyes.

  • Copious tear production.

  • Irritation of the respiratory tract, leading to coughing and a burning sensation in the nose and throat.[6][7]

  • Skin irritation, redness, or a burning feeling upon contact.[6][8]

Q3: What is the chemical mechanism that makes this compound a potent lachrymator?

A3: The potent lachrymatory and irritant properties of 3-Fluoro-4-methylphenacyl bromide are a direct result of its chemical structure as an α-haloketone. This functional group makes the compound a powerful alkylating agent .[9] The electron-withdrawing carbonyl group enhances the reactivity of the adjacent carbon-bromine bond, making the bromine an excellent leaving group in nucleophilic substitution (SN2) reactions. This high reactivity allows the compound to readily react with nucleophilic functional groups (like thiols, amines, and hydroxyls) found in biological macromolecules, such as enzymes and proteins on the surface of the eyes and in the respiratory tract. This covalent modification disrupts their normal function, triggering a rapid and painful nerve response that results in the classic symptoms of tearing and irritation.

Q4: What are the primary routes of exposure in a laboratory setting?

A4: The primary routes of exposure are:

  • Inhalation: The compound, although a solid, can have a significant vapor pressure, especially if warmed, or fine dust particles can become airborne during handling.[6] This is the most common cause of unexpected lachrymatory effects.

  • Eye Contact: Direct contact of solid particles or solutions with the eyes will cause severe irritation and pain.[10][11]

  • Skin Contact: Direct contact can cause localized skin irritation and burns.[8] Absorption through the skin is also a potential route of systemic exposure.

Section 2: Proactive Exposure Prevention - Core Protocols & Workflow

Effective management is rooted in preventing exposure. Adherence to the following engineering controls, personal protective equipment standards, and handling workflows is mandatory.

Engineering Controls

The single most critical piece of safety equipment is a properly functioning and certified chemical fume hood . All handling of 3-Fluoro-4-methylphenacyl bromide, including weighing, transfers, and reaction setup, must be performed within a fume hood to contain vapors and dust.[10]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The table below outlines the minimum required PPE.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles AND a full-face shield.[12]Goggles provide a seal against vapors and dust. A face shield protects the rest of the face from splashes during transfers.[13]
Hand Protection Nitrile or neoprene chemical-resistant gloves (double-gloving recommended).[14]Provides a barrier against skin contact. Check for tears before use and change gloves immediately if contamination is suspected.[8]
Body Protection A buttoned, long-sleeved lab coat. A chemically resistant apron is recommended for larger quantities.Protects skin and personal clothing from contamination.[12]
Respiratory Protection Not typically required if all work is conducted in a certified fume hood.[13]If there is a risk of exposure outside of a fume hood (e.g., major spill), a full-face respirator with appropriate cartridges is necessary.[13]
Safe Handling Workflow

This workflow is designed to minimize exposure at every stage of the experimental process.

cluster_prep Phase 1: Preparation (Outside Hood) cluster_exec Phase 2: Execution (Inside Fume Hood) cluster_decon Phase 3: Decontamination (Inside Fume Hood) cluster_dispose Phase 4: Disposal & Cleanup prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Coat) prep_quench 2. Prepare Quench & Spill Kits (e.g., 10% Sodium Bisulfite Solution) prep_glassware 3. Label & Prepare Glassware exec_weigh 4. Weigh Compound (Use secondary containment) prep_glassware->exec_weigh exec_transfer 5. Perform Transfers & Reaction (Keep sash at lowest practical height) exec_weigh->exec_transfer decon_tools 6. Quench Contaminated Tools (Spatulas, weigh paper, etc.) exec_transfer->decon_tools decon_glass 7. Quench Reaction & Glassware (After reaction completion) decon_tools->decon_glass disp_waste 8. Dispose of Quenched Waste (In labeled hazardous waste container) decon_glass->disp_waste disp_clean 9. Clean Work Area (Wipe down fume hood surfaces) disp_ppe 10. Doff & Dispose of PPE (Gloves, etc.)

Caption: Workflow for Safe Handling of Lachrymatory Agents.

Section 3: Troubleshooting Guide - Managing Exposures & Spills

This section provides clear, actionable steps for specific issues that may arise during experimentation.

Q5: I've been exposed. What are the immediate first aid steps?

A5: Act immediately. Time is critical to minimizing injury.

  • Inhalation:

    • Move to fresh air immediately.[15]

    • Alert colleagues and your supervisor.

    • If breathing is difficult or symptoms persist, seek immediate medical attention.[10][15]

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station.

    • Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[15][16]

    • Remove contact lenses if present and easy to do so.[10]

    • Seek immediate medical attention.[10][15]

  • Skin Contact:

    • Go to the nearest safety shower or sink.

    • Remove all contaminated clothing immediately.[16]

    • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10][16]

    • If skin irritation occurs or persists, seek medical attention.[7]

Q6: There is a strong, irritating smell and my eyes are watering, but I haven't opened the main container. What could be happening?

A6: This indicates an airborne release of the compound, likely due to a poorly sealed container or contamination on the exterior of the bottle. Do not ignore this.

  • Verify Fume Hood Function: Ensure your fume hood is on and pulling air correctly.

  • Inspect the Container: Without opening it, carefully inspect the container (inside the fume hood) for any signs of damage or loose seals.

  • Decontaminate Exterior: Wipe the exterior of the container with a cloth lightly dampened with a quenching solution (see Q8) followed by a solvent like ethanol to decontaminate any residue.

  • Improve Storage: Ensure the container is tightly sealed and stored in a well-ventilated area, preferably within a secondary container.[8][17]

Q7: I've spilled a small amount of solid/solution inside the fume hood. How do I safely clean and decontaminate it?

A7:

  • Alert Personnel: Inform others in the lab of the spill.

  • Contain: If it's a liquid, cover it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels initially.

  • Deactivate: Carefully cover the spill area or absorbent material with a quenching solution. A 10% solution of sodium bisulfite or a dilute solution of a simple amine (like diethylamine in an inert solvent) can be used to nucleophilically attack and neutralize the reactive α-haloketone. Allow it to sit for at least 30 minutes.

  • Clean Up: Collect the neutralized material using a scoop or scraper and place it into a designated hazardous waste container.[8]

  • Final Decontamination: Wipe the spill area clean with the quenching solution, followed by water, and then a final solvent rinse (e.g., 70% ethanol).

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Q8: How do I properly quench and dispose of residual 3-Fluoro-4-methylphenacyl bromide and contaminated labware?

A8: Never dispose of active α-haloketones in standard waste streams.

  • Quenching Protocol: For residual material in reaction flasks or on spatulas, rinse with a suitable nucleophilic solution. A solution of sodium hydroxide or sodium carbonate in aqueous alcohol is effective. The nucleophile will displace the bromide, rendering the compound non-lachrymatory. Allow the quenching reaction to proceed for at least one hour to ensure complete deactivation.

  • Waste Collection: Collect all quenched solutions and solid waste in a clearly labeled hazardous waste container. Follow your institution's specific guidelines for halogenated organic waste.

  • Glassware Cleaning: After the initial quench, glassware can typically be cleaned using standard laboratory procedures.

Section 4: Technical Data

The following data pertains to the closely related and well-documented compound, 4-Methylphenacyl bromide, and serves as a reliable proxy for estimating the physical properties of 3-Fluoro-4-methylphenacyl bromide.

PropertyValueSource
Chemical Formula C₉H₉BrO[18]
Molecular Weight 213.07 g/mol [18]
Appearance White to light yellow crystalline powder[7]
Melting Point Not specified, but similar compounds are in the 50-110 °C range[1][19]
Boiling Point 159 °C at 14 mmHg[7]
Flash Point 65 °C[7]
Density 1.416 g/cm³[7]

Section 5: References

  • TCI Chemicals. (2025, January 20). Safety Data Sheet: Phenacyl Bromide. Retrieved from TCI Chemicals website.

  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Bromo-3'-chloro-4'-fluoroacetophenone. Retrieved from Fisher Scientific website.

  • Manisalidis, I., et al. (2020). Health Outcomes of Exposure to Biological and Chemical Components of Inhalable and Respirable Particulate Matter. MDPI.

  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.

  • Oklahoma State University-Tulsa. Helmerich Research Center Laboratory Emergency Response Procedures. Retrieved from OSU-Tulsa website.

  • MilliporeSigma. (2024, September 6). Aldrich 759384 - Safety Data Sheet. Retrieved from MilliporeSigma website.

  • University of Michigan Environment, Health & Safety. (2022, May 5). Laboratory Emergencies SOP. Retrieved from U-M EHS website.

  • University of Western Australia. (2024, November 27). Laboratory emergency procedures. Retrieved from UWA Safety website.

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions website.

  • Apollo Scientific. (2022, September 16). 4-Methylphenacyl bromide Safety Data Sheet. Retrieved from Apollo Scientific website.

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • Fisher Scientific. (2010, November 5). 4'-Bromophenacyl bromide - Safety Data Sheet. Retrieved from Fisher Scientific website.

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3-Fluoro-4-methylphenacyl bromide stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-methylphenacyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile alkylating agent. Here, we address common questions and challenges related to its stability and reactivity in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is 3-fluoro-4-methylphenacyl bromide and what are its primary applications?

3-Fluoro-4-methylphenacyl bromide is a substituted α-bromoacetophenone derivative. Structurally, it is an aromatic ketone with a bromine atom attached to the α-carbon. The presence of the fluorine atom and the methyl group on the phenyl ring modifies its electronic properties, bioavailability, and metabolic stability in medicinal chemistry applications.[1] It is primarily used as an alkylating agent in organic synthesis to introduce the 3-fluoro-4-methylphenacyl moiety to a substrate, often a nucleophile like a carboxylate, phenoxide, or amine. This is a common strategy in drug discovery for creating ester or ether linkages and for derivatizing compounds for analytical purposes. Like its parent compound, phenacyl bromide, it is a powerful lachrymator and should be handled with care.[2]

Q2: What are the general recommendations for the storage and handling of 3-fluoro-4-methylphenacyl bromide?

Proper storage and handling are critical to maintain the integrity of 3-fluoro-4-methylphenacyl bromide. As with other phenacyl bromides, it is recommended to:

  • Store in a cool, dry, and dark place: To minimize thermal and photolytic degradation, storage in a refrigerator is advised.[3]

  • Keep under an inert atmosphere: If possible, store under nitrogen or argon to prevent reaction with atmospheric moisture.

  • Use tightly sealed containers: This prevents the ingress of moisture and air.[4]

  • Avoid incompatible materials: Keep away from strong bases, oxidizing agents, and nucleophiles during storage.[5]

  • Handle in a well-ventilated area: Due to its lachrymatory nature, it is essential to handle this compound in a fume hood.[6][7]

Q3: How does the choice of solvent affect the stability of 3-fluoro-4-methylphenacyl bromide?

The stability of 3-fluoro-4-methylphenacyl bromide is highly dependent on the nature of the solvent, particularly its ability to act as a nucleophile or to promote solvolysis. Solvents can be broadly categorized, and the stability of the reagent in each is discussed below.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are generally not recommended for storing or conducting reactions where the integrity of the C-Br bond is paramount, unless the solvent is a reactant. Protic solvents can act as nucleophiles, leading to solvolysis reactions that replace the bromide with the solvent's conjugate base (e.g., -OH, -OCH₃).[8][9][10] This degradation is often accelerated by heat and light.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are generally good choices for reactions involving 3-fluoro-4-methylphenacyl bromide. They can dissolve the reagent and other reactants, but they do not have acidic protons that can participate in hydrogen bonding to the same extent as protic solvents, nor are they typically strong nucleophiles.[11] This environment preserves the electrophilic nature of the α-carbon for the desired reaction. However, prolonged storage in these solvents is not recommended as slow degradation can still occur, especially in the presence of impurities like water.

  • Nonpolar Solvents (e.g., hexanes, toluene, dichloromethane (DCM)): These solvents are generally good for storage in the short term as they are non-nucleophilic. However, the solubility of 3-fluoro-4-methylphenacyl bromide may be limited in highly nonpolar solvents like hexanes. Toluene and DCM are often suitable choices for reactions where a non-nucleophilic environment is required.

Q4: What are the expected degradation pathways for 3-fluoro-4-methylphenacyl bromide?

The primary degradation pathways for 3-fluoro-4-methylphenacyl bromide involve the cleavage of the C-Br bond, which is activated by the adjacent carbonyl group. The main pathways are:

  • Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-fluoro-4-methylphenacyl alcohol and hydrobromic acid. This reaction is often autocatalytic as the generated HBr can promote further degradation.

  • Solvolysis: In protic solvents like alcohols, the bromide is displaced by the solvent molecule to form an ether (e.g., a methoxy ether in methanol).[12]

  • Photodecomposition: Like many aromatic ketones, phenacyl bromides can be sensitive to light. UV radiation can induce cleavage of the C-Br bond, forming radical species that can lead to a variety of byproducts.[13][14] It is crucial to protect the compound and its solutions from light.

  • Reaction with bases: Strong bases can deprotonate the α-carbon, leading to the Favorskii rearrangement or other condensation reactions, especially at elevated temperatures.[15]

Q5: How do the fluoro and methyl substituents on the phenyl ring influence the reactivity of 3-fluoro-4-methylphenacyl bromide compared to unsubstituted phenacyl bromide?

The substituents on the aromatic ring modulate the electrophilicity of the α-carbon.

  • Fluorine: As a highly electronegative atom, fluorine is an inductively withdrawing group, which should increase the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This would make 3-fluoro-4-methylphenacyl bromide potentially more reactive towards nucleophiles than unsubstituted phenacyl bromide.

  • Methyl Group: The methyl group is an electron-donating group through hyperconjugation. This effect partially counteracts the electron-withdrawing effect of the fluorine atom. The net effect on reactivity will depend on the balance of these opposing electronic influences.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired alkylated product. 1. Degradation of 3-fluoro-4-methylphenacyl bromide: The reagent may have degraded due to improper storage or handling. 2. Solvolysis of the reagent: Use of a protic solvent (e.g., methanol, ethanol) may have led to the consumption of the reagent. 3. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or the use of a weak base. 4. Low nucleophilicity of the substrate: The nucleophile may not be strong enough to displace the bromide.1. Verify reagent quality: Use a fresh bottle of the reagent or verify its purity by TLC or melting point. 2. Change the solvent: Switch to a polar aprotic solvent such as acetone, ACN, or DMF. Ensure the solvent is anhydrous. 3. Optimize reaction conditions: Increase the reaction time, temperature (if the reactants are stable), or use a stronger, non-nucleophilic base (e.g., DBU, proton sponge) if applicable. 4. Increase nucleophilicity: If using a carboxylate, ensure it is fully deprotonated. Consider using a phase-transfer catalyst for biphasic reactions.
Formation of multiple side products. 1. Presence of water or other nucleophilic impurities: This can lead to hydrolysis or other side reactions. 2. Reaction with the solvent: As mentioned, protic solvents can react with the reagent. 3. Polyalkylation: If the product of the reaction is also nucleophilic, it may react further with the alkylating agent. 4. Base-catalyzed side reactions: Strong bases can promote self-condensation or rearrangement reactions.1. Use anhydrous conditions: Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere. 2. Choose an inert solvent: Use a polar aprotic or nonpolar solvent that does not react with the starting materials. 3. Control stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent to minimize polyalkylation. 4. Select an appropriate base: Use a non-nucleophilic base and add it slowly to the reaction mixture at a controlled temperature.
The reaction mixture or the stored reagent turns yellow or brown. 1. Decomposition: Discoloration is a common sign of degradation, potentially due to the formation of HBr and subsequent side reactions.[6] 2. Photodecomposition: Exposure to light can cause the formation of colored byproducts.1. Use fresh reagent: If the solid reagent is discolored, it is best to purify it by recrystallization or to use a fresh batch. 2. Protect from light: Wrap the reaction vessel in aluminum foil and store the reagent in an amber bottle.
Inconsistent reaction rates or yields between batches. 1. Variability in reagent quality: The purity of 3-fluoro-4-methylphenacyl bromide can vary between suppliers or batches. 2. Presence of inhibitors or accelerators: Trace impurities in the solvent or reactants can affect the reaction rate. 3. Atmospheric moisture: Variations in humidity can affect the extent of hydrolysis.1. Standardize reagent source and purity: If possible, use the same supplier and batch for a series of experiments. Check the purity of each new batch. 2. Purify solvents and reactants: Ensure all components of the reaction are of high purity. 3. Maintain consistent reaction setup: Always use dry solvents and an inert atmosphere to exclude moisture.

Data Summary: Qualitative Stability in Common Solvents

Solvent Class Example Solvents Relative Stability Primary Degradation Pathway Recommendations
Polar Protic Water, Methanol, EthanolPoorSolvolysis/HydrolysisAvoid for storage and as a non-reactive solvent. Use only when the solvent is intended to be a reactant.
Polar Aprotic Acetone, Acetonitrile (ACN), DMF, DMSOGoodSlow hydrolysis with trace waterRecommended for most alkylation reactions. Use anhydrous grade and store solutions for short periods only.
Nonpolar Aromatic Toluene, BenzeneVery GoodMinimalGood for reactions and short-term storage, but solubility may be a concern for some substrates.
Nonpolar Aliphatic Hexanes, PentaneExcellentNegligibleExcellent for long-term storage of the solid (if solubility allows for washing/purification), but poor solubility for many reactions.
Chlorinated Dichloromethane (DCM), ChloroformGoodSlow hydrolysis with trace waterGood for reactions, but ensure they are free of acidic impurities.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Phenol

This protocol describes a typical procedure for the O-alkylation of a phenol using 3-fluoro-4-methylphenacyl bromide in a polar aprotic solvent.

Materials:

  • Phenolic substrate

  • 3-Fluoro-4-methylphenacyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas.

  • Addition of Reactants: To the flask, add the phenolic substrate (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and anhydrous acetone or ACN.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.

  • Addition of Alkylating Agent: Add 3-fluoro-4-methylphenacyl bromide (1.05-1.1 eq.) to the reaction mixture. It can be added as a solid or as a solution in the reaction solvent.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Degradation Pathway in a Protic Solvent

G Solvolysis of 3-Fluoro-4-methylphenacyl bromide in Methanol reagent 3-Fluoro-4-methylphenacyl bromide intermediate Oxonium Intermediate reagent->intermediate Nucleophilic attack by Methanol methanol Methanol (CH3OH) methanol->intermediate product 3-Fluoro-4-methyl-1-methoxyacetophenone intermediate->product Deprotonation hbr HBr intermediate->hbr Loss of Br- and H+

Caption: Solvolysis of 3-Fluoro-4-methylphenacyl bromide in Methanol.

Experimental Workflow for Alkylation

G Workflow for Phenol Alkylation start Start: Dry Glassware under Inert Atmosphere add_reactants Add Phenol, Base (K2CO3), and Anhydrous Aprotic Solvent (e.g., ACN) start->add_reactants stir Stir at RT for 30 min (Deprotonation) add_reactants->stir add_alkylating_agent Add 3-Fluoro-4-methylphenacyl bromide stir->add_alkylating_agent reflux Heat to Reflux and Monitor by TLC add_alkylating_agent->reflux workup Cool, Filter, and Concentrate reflux->workup purify Purify by Chromatography or Recrystallization workup->purify end End: Pure Product purify->end

Caption: Experimental Workflow for Phenol Alkylation.

References

  • Organic Syntheses Procedure. phenacyl bromide. Available at: [Link]

  • Wikipedia. (2023). Phenacyl bromide. In Wikipedia. Available at: [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (1976). The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. RSC Publishing. Available at: [Link]

  • Carlo Erba Reagents. (2024). Phenacyl bromide 109980 - Safety Data Sheet. Available at: [Link]

  • PubMed. (2008). Effects of fluoro substitution on 4-bromodiphenyl ether (PBDE 3). National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2023). α-Halo ketone. In Wikipedia. Available at: [Link]

  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. Available at: [Link]

  • USDA ARS. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006–5084. Available at: [Link]

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  • MDPI. (2023). Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Derivatives. Molecules, 28(15), 5801. Available at: [Link]

  • ResearchGate. (2025). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Available at: [Link]

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  • Organic Syntheses Procedure. p-BROMOPHENACYL BROMIDE. Available at: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. International Journal of Environmental Research and Public Health, 18(14), 7272. Available at: [Link]

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  • Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.

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Effect of base strength on 3-Fluoro-4-methylphenacyl bromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-methylphenacyl bromide

Welcome to the technical support guide for 3-Fluoro-4-methylphenacyl bromide. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced reactivity of this versatile building block. As an α-haloketone, its reaction pathways are critically dependent on the choice of base, a factor that can be leveraged for precise synthetic outcomes or can lead to unexpected side products if not carefully controlled. This guide provides in-depth, field-tested insights into troubleshooting common issues and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-Fluoro-4-methylphenacyl bromide?

A1: 3-Fluoro-4-methylphenacyl bromide, like other α-haloketones, has several electrophilic and acidic sites that dictate its reactivity. The primary sites of interest for base-mediated reactions are:

  • The α-carbon (Cα): This carbon is directly attached to the bromine atom and is highly electrophilic. It is the primary site for bimolecular nucleophilic substitution (SN2) reactions. The adjacent carbonyl group significantly enhances the reactivity of the C-Br bond towards nucleophiles.[1][2]

  • The α'-hydrogens (on the methyl group): These hydrogens are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Strong bases can deprotonate this position to form an enolate intermediate.

  • The Carbonyl Carbon: This carbon is also electrophilic and can be attacked by strong nucleophiles, although this is less common than SN2 at the α-carbon.[1]

Q2: How does base strength fundamentally alter the reaction pathway?

A2: Base strength is the most critical variable. It determines whether the reaction proceeds via a simple substitution pathway or a more complex rearrangement pathway.

  • Weak, Non-nucleophilic Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): These bases are typically not strong enough to deprotonate the α'-position to a significant extent. Their primary role is to act as an acid scavenger, neutralizing the HBr formed when a nucleophile (like a phenol, amine, or thiol) attacks the α-carbon. This environment strongly favors the desired SN2 substitution.[3]

  • Strong Bases (e.g., NaOH, NaOMe, t-BuOK): These bases are strong enough to readily deprotonate the α'-position, generating an enolate. This enolate can then trigger the Favorskii rearrangement , a characteristic reaction of α-haloketones with enolizable α'-hydrogens.[4][5][6] This rearrangement leads to the formation of a carboxylic acid derivative (acid, ester, or amide depending on the base/nucleophile used) with a rearranged carbon skeleton, which is often an undesired side product.[7][8]

Q3: What is the Favorskii Rearrangement and how do I know if it's happening?

A3: The Favorskii rearrangement is the base-catalyzed rearrangement of an α-haloketone to a carboxylic acid derivative.[4][5] The mechanism involves the formation of a cyclopropanone intermediate from the enolate, which is then attacked by a nucleophile (like OH⁻ or MeO⁻), leading to ring-opening and formation of the rearranged product.[5]

Signs of a Favorskii Rearrangement:

  • Unexpected Product Mass: The mass of your major product does not correspond to the expected SN2 product. For example, instead of a substituted ketone, you might isolate a phenylacetic acid derivative.

  • Carboxylic Acid/Ester Formation: IR spectroscopy shows a broad O-H stretch (for an acid) or a different C=O stretch (for an ester), and NMR shows the disappearance of the characteristic phenacyl protons and the appearance of new signals consistent with a rearranged structure.

  • Reaction with NaOH or NaOMe yields an acid or ester instead of the α-hydroxy or α-methoxy ketone.

The flowchart below illustrates the competing pathways.

ReactionPathways sub 3-Fluoro-4-methylphenacyl bromide + Nucleophile (NuH) weak_base Environment favors Nucleophilic Attack sub->weak_base Weak Base (e.g., K₂CO₃) strong_base Environment favors α'-Deprotonation sub->strong_base Strong Base (e.g., NaOMe) sn2_product Desired Sɴ2 Product (α-Substituted Ketone) weak_base->sn2_product Sɴ2 Pathway enolate Enolate Intermediate strong_base->enolate Forms Enolate favorskii_product Rearranged Product (Carboxylic Acid Derivative) enolate->favorskii_product Favorskii Rearrangement

Caption: Competing SN2 and Favorskii pathways.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield of Desired SN2 Product 1. Base is too weak: The base is not effectively scavenging the HBr byproduct, leading to equilibrium issues or side reactions. 2. Steric Hindrance: The nucleophile or substrate is too sterically hindered for the SN2 reaction. 3. Poor Nucleophile: The chosen nucleophile is not strong enough to displace the bromide.1. Switch to a slightly stronger, but still non-nucleophilic, base like potassium carbonate or DBU. Ensure stoichiometry is correct (at least 1 equivalent for the nucleophile and 1 for HBr). 2. Increase reaction temperature or switch to a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate SN2 reactions. 3. Consider converting the nucleophile to its more reactive conjugate base (e.g., use sodium phenoxide instead of phenol + base).
Formation of an Unexpected Rearranged Product 1. Base is too strong: You have inadvertently initiated the Favorskii rearrangement. This is common with hydroxides, alkoxides, or other strong bases.[4][5][6]1. Immediately switch to a weaker base. For reactions with O-, N-, or S-nucleophiles, potassium carbonate (K₂CO₃) in acetone or acetonitrile is a reliable starting point.[3] 2. If a strong base is required for other reasons, use a non-nucleophilic, sterically hindered base (e.g., LDA) at very low temperatures (-78 °C) to favor kinetic deprotonation without rearrangement, though this is complex.
Multiple Spots on TLC, Complex Mixture of Products 1. Competing Reactions: A mix of SN2, Favorskii rearrangement, and/or elimination is occurring.[9] 2. Substrate Degradation: The reaction conditions (e.g., high temperature with a strong base) are too harsh, causing decomposition. Phenacyl bromides can be lachrymatory and reactive.[10]1. Re-evaluate your choice of base. This is the most likely cause. Use the weakest base that can effectively promote the desired reaction. 2. Lower the reaction temperature. Run the reaction at room temperature or 0 °C if possible. Monitor carefully by TLC to stop the reaction upon completion of the desired transformation.
Formation of 3-Fluoro-4-methyl-α-hydroxyacetophenone 1. Use of Hydroxide Base: The hydroxide ion (from NaOH, KOH) is acting as a nucleophile instead of just a base, leading to hydrolysis.[11] 2. Presence of Water: The reaction solvent or reagents are contaminated with water, and the base is promoting hydrolysis.1. Avoid hydroxide bases if the goal is to react with a different nucleophile. Use an anhydrous, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Base Selection Guide

The following table provides a general guideline for selecting a base based on the desired transformation.

Base TypeExamplespKa (Conjugate Acid)Primary Use CaseMajor ProductPotential Pitfalls
Weak Inorganic NaHCO₃, K₂CO₃, Cs₂CO₃6.4, 10.3, -SN2 with acidic nucleophiles (phenols, thiols, amines)α-Substituted KetoneMay be too slow for weakly acidic nucleophiles.
Organic Amine Triethylamine (Et₃N), DIPEA10.7, 11SN2 acid scavengerα-Substituted KetoneCan sometimes form quaternary ammonium salts as byproducts.
Strong Alkoxide NaOMe, NaOEt, t-BuOK~15.5, ~16, ~17DeprotonationFavorskii Product (Ester)High risk of Favorskii rearrangement.[7]
Strong Hydroxide NaOH, KOH~15.7Saponification, DeprotonationFavorskii Product (Acid) or Hydrolysis ProductHigh risk of Favorskii rearrangement and/or direct hydrolysis.[11]

Experimental Protocols

Protocol 1: Standard SN2 Reaction with a Phenolic Nucleophile

This protocol describes a typical procedure for the O-alkylation of a phenol with 3-Fluoro-4-methylphenacyl bromide using potassium carbonate, a weak base, to favor the SN2 pathway.

Objective: Synthesize 1-(3-fluoro-4-methylphenyl)-2-(phenoxy)ethan-1-one.

Materials:

  • 3-Fluoro-4-methylphenacyl bromide

  • Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetone

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per mmol of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-Fluoro-4-methylphenacyl bromide (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Purify by recrystallization or column chromatography if necessary.

Causality: Using K₂CO₃ ensures that the phenol is deprotonated to the more nucleophilic phenoxide in situ, while the base is not strong enough to cause significant deprotonation at the α'-position of the ketone, thus preventing the Favorskii rearrangement.[3] Acetone is a polar aprotic solvent that facilitates SN2 reactions.

Protocol 2: Troubleshooting - Identifying a Favorskii Rearrangement Product

Objective: To confirm if an unexpected product from a reaction using a strong base (e.g., NaOH) is the result of a Favorskii rearrangement.

Procedure:

  • Purification: Isolate the main, unexpected product from your reaction mixture using column chromatography or recrystallization.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS). For a reaction of 3-Fluoro-4-methylphenacyl bromide with NaOH, the expected Favorskii product is 2-(3-fluoro-4-methylphenyl)acetic acid. Calculate its exact mass and compare it to the experimental value.

  • NMR Spectroscopy:

    • ¹H NMR: The SN2 hydrolysis product would show a singlet for the -CH₂(OH)- group. The Favorskii product, 2-(3-fluoro-4-methylphenyl)acetic acid, will show a singlet for the benzylic -CH₂- protons next to the acid group, typically around 3.6 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm).

    • ¹³C NMR: Look for a carboxylic acid carbon signal (~170-180 ppm). This is a definitive indicator that a rearrangement to an acid has occurred.

  • IR Spectroscopy: A very broad absorption band from ~2500 to 3300 cm⁻¹ (O-H stretch) and a carbonyl (C=O) stretch around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid.

Decision Workflow for Base Selection:

BaseSelection start What is my desired reaction? q1 Sɴ2 substitution with a Nu-H nucleophile? start->q1 q2 Is the nucleophile (Nu-H) acidic (pKa < 15)? (e.g., phenol, thiol, R-NH₂) q1->q2 Yes q3 Do I want to induce a Favorskii Rearrangement? q1->q3 No use_weak_base Use a weak, non-nucleophilic base (e.g., K₂CO₃, Et₃N) as an acid scavenger. q2->use_weak_base Yes reconsider Reaction may not require a base. Or, pre-form the nucleophile (e.g., use Na⁺Nu⁻). q2->reconsider No q3->use_weak_base No use_strong_base Use a strong base (e.g., NaOMe, NaOH) to deprotonate the α'-carbon. q3->use_strong_base Yes end Proceed with Caution use_weak_base->end use_strong_base->end reconsider->end

Caption: Decision workflow for selecting the appropriate base.

References

  • Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates.
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
  • Nucleophilic substitution reactions of α-haloketones: A comput
  • What is the full reaction mechanism of methyl bromide and sodium hydroxide? Quora.
  • Favorskii rearrangement. Wikipedia.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
  • Favorskii Rearrangement. NROChemistry.
  • The Favorskii Rearrangement of Haloketones. Organic Reactions.
  • Savitribai Phule Pune University Synthesis of Phenacyl Bromides And Their Imidazole Deriv
  • The Favorskiĭ Rearrangement of Haloketones.

Sources

Technical Support Center: Strategies for the Removal of Unreacted 3-Fluoro-4-methylphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and removal of 3-Fluoro-4-methylphenacyl bromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive α-haloketone intermediate. The presence of unreacted starting material can compromise the purity, yield, and safety of subsequent synthetic steps. This document provides in-depth, field-proven troubleshooting guides and protocols to ensure its effective removal from your reaction mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: How can I detect residual 3-Fluoro-4-methylphenacyl bromide in my reaction mixture?

A: Detecting residual starting material is the critical first step. The appropriate analytical method depends on the equipment available and the nature of your product.

  • Thin-Layer Chromatography (TLC): This is the most common and immediate method. Spot your reaction mixture alongside a reference spot of pure 3-Fluoro-4-methylphenacyl bromide on the same plate. A lingering spot at the same Rf value as your starting material standard indicates its presence. Visualization is typically achieved under UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior. Develop a method that resolves the starting material from your desired product. This can provide precise data on the percentage of residual reagent.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds, GC-MS can detect and confirm the presence of the phenacyl bromide by its mass spectrum.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic singlet of the α-bromomethylene (-COCH₂Br) protons. Integration of this peak against a known product peak can provide a quantitative estimate of the impurity.

Q2: My reaction is complete. What is the most effective initial step to eliminate excess 3-Fluoro-4-methylphenacyl bromide?

A: The most robust initial step is quenching . 3-Fluoro-4-methylphenacyl bromide is a potent electrophile and lachrymator.[4][5] Quenching converts it into a different, often more polar and less hazardous, compound that is easier to separate during aqueous work-up or chromatography. Simply proceeding to work-up without quenching can lead to complex purification challenges, especially if the product has similar polarity.

Q3: My product and the unreacted phenacyl bromide co-elute during column chromatography. What are my options?

A: This is a common and frustrating issue. The causality is the similar polarity profile of your product and the electrophilic starting material. You have three primary strategies:

  • Chemical Derivatization (Recommended): Before attempting chromatography, quench the reaction mixture to transform the phenacyl bromide into a compound with drastically different polarity. For example, reacting it with an amine or thiosulfate will create a highly polar salt, which can be easily removed by an aqueous wash or will remain at the baseline of a normal-phase silica column.

  • Optimize Chromatography: If derivatization is not feasible, extensive optimization of your chromatographic conditions is necessary. This includes exploring different solvent systems (see Table 2) or switching to a different stationary phase (e.g., alumina, reverse-phase C18).[6]

  • Recrystallization: If your desired product is a solid, carefully selected recrystallization can be highly effective. The goal is to find a solvent system in which your product has low solubility when cold, while the phenacyl bromide impurity remains in the mother liquor.[4][7]

Q4: Can I remove this impurity without resorting to column chromatography?

A: Yes, chromatography is not always necessary. A well-designed quenching and extraction strategy can be sufficient.

  • Quench-Wash-Precipitate:

    • Quench the excess phenacyl bromide with a suitable nucleophile (e.g., sodium thiosulfate) to form a water-soluble derivative.

    • Perform a series of aqueous washes to extract this derivative from the organic layer.

    • If your product is solid, induce precipitation or crystallization from the washed organic layer. The impurity, now derivatized and water-soluble, will remain behind.

Q5: What are the critical safety precautions for handling residual 3-Fluoro-4-methylphenacyl bromide?

A: Safety is paramount. Phenacyl bromides are potent lachrymators, causing severe irritation to the eyes, skin, and respiratory system.[4][5][8]

  • Engineering Controls: Always handle the compound and any reaction mixtures containing it inside a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles (not glasses), a lab coat, and appropriate chemical-resistant gloves.

  • Waste Disposal: All contaminated materials (pipettes, flasks, silica gel) should be considered hazardous waste and disposed of according to your institution's regulations.

Section 2: Troubleshooting Guide

Problem: Co-elution of Product and 3-Fluoro-4-methylphenacyl bromide

This guide provides a logical workflow for resolving one of the most common challenges in purification.

Troubleshooting Workflow for Co-elution

G cluster_chrom Chromatography Path cluster_quench Quenching Path start Reaction Complete. TLC shows co-elution. optimize_chrom Optimize Chromatography (See Table 2) start->optimize_chrom Attempt 1 quench Perform Chemical Quench (See Protocol 1) start->quench Recommended Path check_sep Separation Achieved? optimize_chrom->check_sep workup Aqueous Work-up quench->workup check_sep->quench No isolate_product Isolate Product check_sep->isolate_product Yes chrom_again Column Chromatography workup->chrom_again isolate_final Isolate Pure Product chrom_again->isolate_final G reagent 3-Fluoro-4-methylphenacyl bromide (In Reaction Mixture, Electrophile) product Highly Polar Adduct (Water Soluble) reagent->product Sₙ2 Reaction nucleophile Nucleophilic Quenching Agent (e.g., Na₂S₂O₃, Morpholine) nucleophile->product

Sources

Scale-Up Support Center: Synthesis of 3-Fluoro-4-methylphenacyl Bromide

[1]

Executive Summary

Scaling up the synthesis of 3-Fluoro-4-methylphenacyl bromide (2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one) presents a unique intersection of thermal safety hazards and selectivity challenges.[1][2] Unlike simple acetophenones, your substrate contains a 4-methyl group susceptible to competitive benzylic bromination and a fluorine substituent that modifies the ring electronics.

This guide moves beyond standard literature procedures to address the "why" and "how" of failure modes at scale (>100g to kg). We focus on the Acid-Catalyzed Bromination route using elemental bromine (

1
Module 1: Reaction Selectivity & Kinetics
Q1: We are observing ~15% dibrominated impurity. How do we shift selectivity toward the mono-bromo product?

A: The formation of

11

Protocol Adjustment:

  • Stoichiometry Control: Never use a chemically equivalent amount of Bromine (

    
    ).[1] Target 0.90 to 0.95 equivalents . It is far easier to separate unreacted starting material (via crystallization) than to remove the chemically similar dibromo-impurity [3].[1]
    
  • Temperature Suppression: Run the reaction between 0°C and 15°C . Lower temperatures increase the kinetic barrier difference between the first and second bromination events.

  • Solvent Choice: If using Acetic Acid (AcOH), adding a co-solvent like Dichloromethane (DCM) or Ether can modulate the rate.[1] However, for strict scale-up, pure AcOH or AcOH/H2O mixtures are preferred to minimize volatile organic compound (VOC) handling.[1]

Q2: Could the 4-methyl group be brominating instead of the alpha position?

A: Yes, this is a critical risk for your specific substrate. The 4-methyl group is susceptible to Free-Radical Benzylic Bromination , while the alpha-keto position undergoes Ionic Electrophilic Substitution .[1]

  • Ionic Pathway (Desired): Requires Acid Catalyst (

    
    ), Polar Solvent, Dark.[1]
    
  • Radical Pathway (Undesired): Triggered by Light (

    
    ), Heat, Radical Initiators.[1]
    

Corrective Action:

  • Exclude Light: Wrap the reactor in aluminum foil or use amber glass.

  • Ensure Acid Catalysis: The reaction must be initiated with a catalytic amount of HBr or HCl (often provided by the first drops of

    
     reacting, but an induction period can be dangerous). Add 2-3 drops of 33% HBr in AcOH at the start to bypass the induction lag [4].[1]
    

Pathway Visualization:

ReactionPathwayscluster_IonicIonic Pathway (Desired)cluster_RadicalRadical Pathway (Side Reaction)Start3-Fluoro-4-methylacetophenoneEnolEnol IntermediateStart->EnolH+ / AcOHBenzylRadBenzylic RadicalStart->BenzylRadhv (Light) / HeatProduct3-Fluoro-4-methylphenacyl Bromide(Target)Enol->Product+ Br2 (Electrophilic)ImpurityBenzylic Bromide ImpurityBenzylRad->Impurity+ Br2 (Radical)

Figure 1: Mechanistic divergence between the desired acid-catalyzed ionic pathway and the competitive free-radical benzylic bromination.[1]

Module 2: Process Safety & Thermal Management
Q3: The reaction has a delayed exotherm. We add Bromine, nothing happens, then it boils over.[1] Why?

A: This is the classic Induction Period hazard. The reaction is autocatalytic; it produces HBr, which catalyzes the enolization required for further reaction. If you add a large volume of

Safety Protocol (The "Self-Validating" Start):

  • Charge substrate and solvent.[2][3][4]

  • Add only 5% of the total bromine charge.

  • WAIT. Monitor color. The deep red

    
     color must fade to pale yellow/orange. This indicates consumption and HBr generation.
    
  • Only after the color fade, begin the continuous addition of the remaining bromine.

  • Control: If color does not fade within 15 minutes, warm slightly to 30°C to initiate, then cool back down before continuing addition [5].

Q4: How do we handle the HBr off-gas and Lachrymator risks at 500g scale?

A: Phenacyl bromides are potent lachrymators (tear gas agents).[1] HBr is a corrosive gas. A standard fume hood is insufficient for failure containment at this scale.

Engineering Controls:

  • Scrubber: The reactor vent must be piped to a caustic scrubber (10-15% NaOH solution).[1] Do not just vent into the hood.

  • Quench Trap: Have a dedicated quench vessel with Sodium Bisulfite (

    
    ) solution ready.[1]
    
  • PPE: Full-face respirator or PAPR is recommended during work-up.[1] Double gloving (Nitrile under Laminate) is required as brominated ketones permeate standard nitrile quickly.[1]

Module 3: Work-up & Purification
Q5: The product is oiling out during crystallization. How do we get a solid?

A: "Oiling out" suggests the presence of impurities (dibromo or unreacted ketone) depressing the melting point, or the solvent system is too polar.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Product oils out Temp too high or impurity profile >5%Seed the mixture at 35-40°C. Slow cooling ramp (5°C/hour).
Dark/Black Color Polymerization or HBr trapped in latticeWash crude solid with cold water then 10%

. Recrystallize from EtOH/Water.[1]
Low Yield Product too soluble in AcOHAdd water to the reaction mixture after completion to precipitate the product (solvent antisolvent method).

Recommended Purification Protocol:

  • Quench: Pour reaction mixture into ice-water containing sodium bisulfite (removes excess

    
    ).
    
  • Filter: Collect the crude solid.

  • Wash: Water (removes acid)

    
     5% Bicarbonate (neutralizes trace acid) 
    
    
    Water.[1]
  • Recrystallization: Dissolve in minimum hot Ethanol (95%). Cool slowly to room temperature, then to 0°C.

  • Drying: Vacuum dry at

    
    . Warning: High heat causes degradation.
    
Module 4: Analytical Controls (IPC)
Q6: How do we monitor reaction progress? TLC is messy.

A: TLC is hazardous due to the lachrymatory nature of the spots. HPLC or GC is preferred, but GC requires care as the product can degrade in the injector port.

HPLC Method Parameters (Generic Start):

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.[1] Gradient 10-90% B.[1]

  • Detection: UV at 254 nm.[3]

  • Target: Stop reaction when Starting Material < 5%. Do not chase 0% if it means Dibromo impurity rises > 5%.[1]

Summary of Critical Parameters
ParameterTarget RangeReason for Control
Temperature 0°C - 20°CSuppress dibromination; prevent runaway exotherm.[1]
Br2 Equivalents 0.90 - 0.95 eqPrevent over-bromination; easier purification.[1]
Light Excluded Prevent radical bromination of 4-methyl group.[1]
Addition Rate 1 - 2 hoursMaintain thermal control; prevent accumulation.[1]
References
  • Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide".[1] Organic Syntheses, Coll.[1][2][5] Vol. 2, p.480 (1943).[1] Link

  • Gao, J., et al. "Application of α-bromination reaction on acetophenone derivatives in experimental teaching".[1][3] BMC Chemistry, 18:38 (2024).[1][3] Link

  • Podgoršek, A., et al. "Halogenation of Ketones with Ionic Liquids".[1] Green Chemistry, 2009.[1] (Context on selectivity).

  • Langley, W. D. "p-Bromophenacyl Bromide".[1] Organic Syntheses, Coll.[1][2][5] Vol. 1, p.127 (1941).[1] Link

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press, 2011.[1][5] (Safety protocols for lachrymators).

Validation & Comparative

Technical Comparison: Reactivity and Spectral Profiling of 3-Fluoro-4-methylphenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 3-Fluoro-4-methylphenacyl bromide (CAS: 505097-09-6) serves as a critical electrophilic building block for synthesizing fused heterocycles, particularly imidazo[1,2-a]pyridines . This guide characterizes the reaction products derived from this specific precursor, comparing them against non-fluorinated and chlorinated alternatives.

The inclusion of the fluorine atom at the meta position (relative to the ketone) and a methyl group at the para position offers a unique balance of electronic activation and metabolic blocking. This guide provides experimental protocols, mechanistic insights, and spectral data to support the selection of this reagent in drug discovery campaigns.

Mechanistic Insight & Causality

The primary application of 3-Fluoro-4-methylphenacyl bromide is the Hantzsch-type condensation with 2-aminopyridines. Understanding the electronic influence of the 3-Fluoro and 4-Methyl substituents is vital for optimizing reaction conditions.

  • Electronic Activation: The Fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This decreases electron density at the carbonyl carbon and, by extension, the

    
    -methylene carbon.
    
  • Reactivity Consequence: This inductive effect makes the

    
    -carbon more electrophilic compared to 4-methylphenacyl bromide, thereby accelerating the initial 
    
    
    
    displacement by the pyridine nitrogen.
  • Metabolic Stability: In the final product, the 4-methyl group blocks the typically reactive para position from metabolic oxidation (CYP450), while the fluorine atom modulates lipophilicity and prevents ring hydroxylation.

Reaction Pathway Diagram

The following diagram illustrates the condensation mechanism, highlighting the critical cyclodehydration step.

ReactionMechanism Start Reagents: 3-F-4-Me-Phenacyl Br + 2-Aminopyridine Inter1 Intermediate A: N-Alkylation (SN2) Start->Inter1 Reflux/EtOH Fast Inter2 Intermediate B: Imine Formation Inter1->Inter2 - HBr Cyclization Product Final Product: 2-(3-Fluoro-4-methylphenyl) imidazo[1,2-a]pyridine Inter2->Product - H2O Dehydration Byproduct Byproducts: HBr + H2O Inter2->Byproduct

Figure 1: Step-wise mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To ensure reproducibility, we compare two methodologies: Classical Thermal Reflux and Microwave-Assisted Synthesis.

Protocol A: Classical Thermal Condensation (Baseline)

Objective: Synthesis of 2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine.

  • Stoichiometry: Dissolve 3-Fluoro-4-methylphenacyl bromide (1.0 mmol, 231 mg) and 2-aminopyridine (1.1 mmol, 103 mg) in absolute ethanol (5 mL).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, neutralize with saturated

    
     and extract with ethyl acetate.
    
  • Purification: Recrystallization from ethanol/water or column chromatography.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Objective: Rapid library generation.

  • Setup: Combine reagents (same scale as above) in a microwave-safe vial with 2 mL ethanol.

  • Irradiation: Irradiate at

    
     (150 W) for 15–20 minutes.
    
  • Validation: This method typically suppresses side reactions (e.g., self-condensation) due to the rapid heating profile.

Comparative Performance Analysis

The following table contrasts the 3-Fluoro-4-methyl variant against standard alternatives. Data is synthesized from standard reactivity profiles of


-haloketones.

Table 1: Reagent Performance Comparison

Feature3-Fluoro-4-methylphenacyl Bromide Phenacyl Bromide (Unsubstituted)3-Fluoro-4-methylphenacyl Chloride
Reactivity (

)
High (Activated by F)Moderate (Baseline)Low (Cl is a poorer leaving group)
Typical Yield 88–92% 85–90%65–75%
Reaction Time (Reflux) 3–4 Hours4–6 Hours8–12 Hours (often requires NaI catalyst)
Product Lipophilicity Moderate-High (ClogP ~3.2)Moderate (ClogP ~2.5)N/A (Precursor only)
Metabolic Stability High (Blocked para/meta sites)Low (Susceptible to hydroxylation)N/A
Handling Solid, LachrymatorSolid, LachrymatorLiquid/Solid, Less lachrymatory
Key Findings:
  • Bromide vs. Chloride: The bromide derivative is significantly superior for direct condensation. The chloride analog often requires Finkelstein conditions (addition of KI) to proceed at reasonable rates, adding a step and cost.

  • Fluorine Effect: The 3-Fluoro group enhances the yield by approximately 2-5% compared to the non-fluorinated analog, primarily by accelerating the rate-determining nucleophilic attack, reducing the window for byproduct formation.

Product Characterization (Self-Validating Systems)

Trustworthiness in chemical synthesis relies on rigorous characterization. The fluorine atom provides a built-in "reporter" for NMR analysis.

Spectral Signature: and NMR

The product, 2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine , exhibits distinct splitting patterns due to Heteronuclear Spin-Spin Coupling (


).
  • 
     NMR:  A singlet (or multiplet depending on resolution) typically appears between -115 ppm and -120 ppm . This is diagnostic; absence of this peak indicates de-fluorination (rare) or wrong starting material.
    
  • 
     NMR (Aromatic Region): 
    
    • The proton at position 2 of the phenyl ring (ortho to F) will appear as a doublet of doublets (dd) due to coupling with the meta-proton and the fluorine (

      
      ).
      
    • The methyl group protons (Ar-

      
      ) may appear as a doublet (
      
      
      
      ) due to long-range coupling with the fluorine. This is a key validation check.
Experimental Workflow Diagram

This workflow ensures data integrity from synthesis to validation.

Workflow Step1 Synthesis (Protocol A or B) Step2 TLC Monitoring (Disappearance of SM) Step1->Step2 Step3 Isolation (Filtration/Extraction) Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 Step5 Validation Node Step4->Step5 Check1 1H NMR: Check Methyl Doublet Step5->Check1 Pass Check2 19F NMR: Signal @ -118 ppm Step5->Check2 Pass Fail Repurify / Check SM Step5->Fail Impure

Figure 2: Analytical workflow for validating the synthesis of fluorinated imidazopyridines.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete dehydration of the intermediate carbinolamine.

    • Solution: Add a catalytic amount of acetic acid or extend reflux time.

  • Issue: Residual Starting Material.

    • Cause: Hydrolysis of the phenacyl bromide (if solvent is wet).

    • Solution: Use anhydrous ethanol and store the bromide in a desiccator.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Retrieved from

  • Organic Syntheses. (1973). Phenacyl Bromide Preparation and Safety. Org. Synth. Coll. Vol. 5, p.117. Retrieved from

  • National Institutes of Health (NIH). (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Retrieved from

  • PubChem. (2025). 3-Fluoro-4-methylphenacyl bromide Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Fluoro-4-methylphenacyl bromide.[2] Retrieved from

Sources

Mass spectrometry of compounds synthesized with 3-Fluoro-4-methylphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Guide: 3-Fluoro-4-methylphenacyl Bromide Derivatives in Drug Discovery

Executive Summary This technical guide evaluates the utility of 3-Fluoro-4-methylphenacyl bromide (FMPB) as a derivatizing agent and building block in the synthesis of heterocycles (specifically thiazoles and imidazoles) for mass spectrometry (MS)-based drug discovery.

Compared to standard Phenacyl Bromide (PB) and 4-Fluorophenacyl Bromide (4-FPB) , FMPB-derived compounds exhibit superior structural diagnostic capabilities due to a unique


 137 fragment signature and enhanced metabolic stability profiles. This guide provides experimental protocols, fragmentation logic, and comparative data for researchers optimizing library synthesis and metabolite identification.

Part 1: The Chemistry of the Reagent[1][2]

3-Fluoro-4-methylphenacyl bromide (CAS: 1416347-96-2) acts as a specialized


-haloketone. In the context of drug discovery, it serves two primary functions:
  • Hantzsch Heterocycle Synthesis: Reacts with thioureas or amidines to form thiazole or imidazole scaffolds, common pharmacophores in kinase inhibitors.

  • Metabolic Blocking: The 4-methyl group blocks the metabolically labile para-position, while the 3-fluoro substituent modulates pKa and lipophilicity without introducing significant steric bulk.

Mechanistic Advantage in MS

While standard phenacyl derivatives often suffer from indistinguishable fragmentation in complex biological matrices, FMPB introduces a "fluorine tag" (


) and a mass-differentiated benzoyl moiety. This allows for high-confidence structural elucidation using Tandem MS (MS/MS).

Part 2: Comparative Mass Spectrometry Performance

The following analysis compares a model thiazole synthesized using FMPB against analogs synthesized with Phenacyl Bromide (PB) and 4-Fluorophenacyl Bromide (4-FPB).

Model Reaction: Hantzsch condensation of the respective phenacyl bromide with Thiourea to form 4-Aryl-2-aminothiazole .

Table 1: Comparative MS Metrics (ESI+ Mode)
MetricFMPB Derivative (Target)PB Derivative (Standard)4-FPB Derivative (Competitor)Significance
Diagnostic Fragment

137.04

105.03

123.02
The 137 ion (3-F-4-Me-benzoyl) is unique and shifts away from common solvent background noise.
Retention Time (

)
High (Shift +12%)BaselineMedium (Shift +5%)FMPB increases lipophilicity (

), improving separation on C18 columns.
Metabolic Stability High LowMedium4-Me blocks p-hydroxylation; 3-F reduces ring oxidation susceptibility.
Isotopic Pattern A+1 (C isotopes only)A+1A+1No Br/Cl isotopes remain in the product;

is monoisotopic (clean spectra).
Ionization Efficiency ~90% (vs PB)100% (Baseline)~95%Slight suppression due to F electronegativity, but negligible in modern ESI sources.

Part 3: Experimental Protocol

Synthesis Workflow (Hantzsch Reaction)

Objective: Synthesize 4-(3-fluoro-4-methylphenyl)thiazol-2-amine for MS validation.

  • Dissolution: Dissolve 1.0 eq of 3-Fluoro-4-methylphenacyl bromide in absolute ethanol (0.1 M concentration).

  • Addition: Add 1.1 eq of Thiourea .

  • Reflux: Heat to reflux (

    
    ) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to RT. Neutralize with 10%

    
     to precipitate the free base. Filter and wash with water.
    
  • Purification: Recrystallize from ethanol/water.

LC-MS/MS Acquisition Parameters

System: Agilent 6400 Series Q-TOF or equivalent.

  • Column: Zorbax Eclipse Plus C18 (

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Source: Electrospray Ionization (ESI) Positive.[1]

  • Collision Energy (CE): Ramp 15–35 eV to optimize the

    
     137 fragment.
    

Part 4: Data Analysis & Interpretation

Fragmentation Pathway (Mechanism)

The identification of FMPB-derived compounds relies on the cleavage of the thiazole ring or the bond connecting the aryl group to the heterocycle.

Key Transition: Precursor



This


 137 ion is the "fingerprint." In contrast, unsubstituted derivatives yield the generic benzoyl cation (

105), which is common to thousands of compounds, reducing specificity.
Visualization of Pathways

MS_Pathway Reagent 3-Fluoro-4-methylphenacyl Bromide (Precursor) Synthesis Hantzsch Synthesis (+ Thiourea) Reagent->Synthesis Product Thiazole Derivative [M+H]+ Synthesis->Product Cyclization (-HBr, -H2O) MS_Source ESI Source (Protonation) Product->MS_Source LC Injection Fragment Diagnostic Ion (m/z 137) MS_Source->Fragment CID Fragmentation Loss Neutral Loss (Thiazole Ring) MS_Source->Loss

Figure 1: Workflow from reagent to diagnostic mass spectrometry fragment.

Detailed Fragmentation Mechanism

Fragmentation_Mechanism Parent Protonated Parent (Thiazole-Ar) Transition C-C Bond Cleavage Parent->Transition CE 25eV Ion137 Diagnostic Ion [C8H6FO]+ (m/z 137) Transition->Ion137 Charge Retention on Ar-CO

Figure 2: Formation of the characteristic 3-fluoro-4-methylbenzoyl cation.

References

  • Hantzsch Thiazole Synthesis & MS Applications Source: National Institutes of Health (NIH) / PMC Context: General protocols for thiazole synthesis using phenacyl bromides and subsequent MS analysis of heterocyclic hybrids. Link:

  • Metabolic Stability of Fluorinated Motifs Source: ACS Publications (Journal of Medicinal Chemistry) Context: Detailed analysis of how fluorine and methyl substitutions (specifically at para and meta positions) block metabolic soft spots and influence half-life. Link:

  • Mass Spectrometry of Phenacyl Derivatives Source: ResearchGate Context: Fragmentation patterns of thiazole derivatives synthesized via phenacyl bromide, highlighting the cleavage of the aryl-heterocycle bond. Link:

  • LC-MS Analysis of Fluorinated Products Source: NIH / PubMed Central Context: Methodologies for identifying fluorinated breakdown products and metabolites using LC-HRMS, relevant for tracking FMPB derivatives. Link:

Sources

Structural Elucidation of 3-Fluoro-4-methylphenacyl Bromide Derivatives: A Comparative Guide to XRD vs. Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of heterocycles derived from 3-Fluoro-4-methylphenacyl bromide (e.g., imidazo[1,2-a]pyridines) is a critical step in medicinal chemistry. While Nuclear Magnetic Resonance (NMR) remains the workhorse for routine analysis, it frequently faces limitations when dealing with fluorinated, fused-ring systems where regioisomerism and hyperfine coupling complicate spectral interpretation.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives. We demonstrate that while XRD requires more demanding sample preparation, it provides the "gold standard" performance for defining absolute configuration, analyzing weak intermolecular interactions (C-H···F), and validating regio-chemistry that NMR may leave ambiguous.

Part 1: The Structural Challenge

3-Fluoro-4-methylphenacyl bromide is a high-value synthon used primarily to generate fused nitrogen heterocycles via the Hantzsch-type cyclization with 2-aminopyridines [1].

The Core Problem: The reaction between 2-aminopyridine and an


-haloketone can theoretically yield two regioisomers:
  • Imidazo[1,2-a]pyridine (Cyclization at the ring nitrogen).[1]

  • Non-fused byproduct (Alkylation at the exocyclic amine without cyclization, or alternative ring closure).

Furthermore, the presence of the Fluorine atom at the 3-position introduces spin-spin coupling (


) in 

H NMR spectra, often splitting proton signals into multiplets that obscure crucial vicinal couplings needed for structural assignment.

Part 2: Experimental Workflow & Methodology

To ensure reproducibility, we define the optimized workflow for generating diffraction-quality crystals from the crude reaction product.

Synthesis and Crystallization Protocol[1]

Reaction: Condensation of 3-Fluoro-4-methylphenacyl bromide (1.0 eq) with 2-aminopyridine (1.2 eq) in refluxing ethanol [2].

Crystallization (The Critical Step): Standard recrystallization often yields microcrystalline powders unsuitable for SC-XRD. We recommend a Slow Evaporation technique to grow single crystals suitable for diffraction.

  • Dissolution: Dissolve 50 mg of the purified product in a minimum amount of hot Ethanol:Acetonitrile (3:1 v/v). The acetonitrile helps solubilize the fluorinated moiety.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.

  • Harvesting: Colorless block-like crystals typically appear within 48-72 hours.

Workflow Diagram

G Start Crude Product (Imidazopyridine deriv.) Solvent Dissolve: EtOH:MeCN (3:1) Start->Solvent Filter Filter (0.45 µm) Remove Nuclei Solvent->Filter Grow Slow Evaporation (48-72h, 20°C) Filter->Grow Check Microscopy Check (Birefringence) Grow->Check Check->Solvent Amorphous/Twinning (Retry) XRD SC-XRD Data Collection Check->XRD Single Crystal Found

Figure 1: Optimized crystallization workflow for fluorinated phenacyl bromide derivatives.

Part 3: Comparative Analysis (XRD vs. Alternatives)

This section compares the performance of SC-XRD against high-field NMR (500 MHz) for this specific class of compounds.

Quantitative Comparison Matrix
FeatureSC-XRD (Crystal Structure) NMR Spectroscopy (

H/

C/NOESY)
Sample State Solid (Single Crystal required)Solution (CDCl

or DMSO-

)
Regioisomer Certainty Absolute (100%) High (90%), but prone to ambiguity
Fluorine Interference None (F is distinct due to electron density)High (Coupling complicates spectra)
Conformational Data Fixed (Solid State packing)Averaged (Dynamic solution state)
Intermolecular Data Reveals H-bonding &

-stacking
Limited (requires concentration studies)
Time to Result 2-3 Days (Growth + Collection)1-2 Hours
Deep Dive: Why XRD Wins for this Compound

1. Resolving the Fluorine Coupling Problem: In


H NMR, the proton adjacent to the fluorine on the phenyl ring (at position 2 relative to the ketone) often appears as a doublet of doublets or a multiplet due to 

coupling. When the heterocyclic ring forms, signals from the pyridine ring can overlap with this region.
  • XRD Advantage: X-ray diffraction maps electron density.[2] The Fluorine atom (9 electrons) is easily distinguished from Hydrogen (1 electron) and Carbon (6 electrons). There is no "spectral overlap" in 3D space.

2. Definitive Proof of Cyclization: The formation of the imidazole ring involves the loss of water. While Mass Spectrometry confirms the molecular weight, it cannot distinguish between the fused imidazo[1,2-a]pyridine and a potential non-fused imine isomer.

  • XRD Advantage: The crystal structure explicitly shows the bond distances. A C-N bond length of ~1.38 Å within the five-membered ring confirms aromaticity and fusion, definitively proving the imidazo[1,2-a]pyridine core structure [3].

3. Solid-State Interactions (Drug Design): For drug development, understanding how the 3-Fluoro and 4-Methyl groups interact with their environment is vital.

  • Observation: XRD analysis of these derivatives typically reveals C-H···F weak hydrogen bonds and

    
    -
    
    
    
    stacking interactions between the planar heterocyclic cores. These interactions often dictate the binding affinity in biological targets, data which is completely lost in solution-state NMR [4].

Part 4: Decision Logic for Researchers

When should you invest the time to grow crystals? Use this logic pathway to optimize your analytical resources.

DecisionTree Start Synthesized Product RunNMR Run 1H NMR (DMSO-d6) Start->RunNMR Decision Are Signals Distinct? RunNMR->Decision PathA Yes: Clear aromatic region Decision->PathA Clear PathB No: Overlap/Multiplets due to F-coupling Decision->PathB Ambiguous UseMS Confirm with LC-MS (Mass only) PathA->UseMS RequireXRD INITIATE XRD PROTOCOL (Definitive Structure) PathB->RequireXRD Result Publish/Proceed UseMS->Result RequireXRD->Result

Figure 2: Strategic decision matrix for structural elucidation.

References

  • Imidazo[1,2-a]pyridine synthesis

    • Source: Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines."
    • URL:[Link]

  • Microwave Assisted-Solvent Free Synthesis

    • Source: Der Pharma Chemica, 2017, 9(3):35-38.[3] "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines."

    • URL:[Link]

  • Comparison of NMR and X-ray Crystallography

    • Source: Birkbeck, University of London. "Principles of Protein Structure - XRD vs NMR."
    • URL:[Link]

  • Crystal Structure of Phenacyl Bromide Derivatives

    • Source: NIH / PubMed Central. "Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone." (Used as structural analog reference for packing interactions).
    • URL:[Link]

Sources

A Comparative Guide to the Biological Activities of Heterocyclic Compounds Derived from 3-Fluoro-4-methylphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a continuous endeavor. Phenacyl bromides serve as versatile starting materials for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth technical comparison of the biological activities of three major classes of heterocyclic compounds—thiazoles, pyrazoles, and triazoles—that can be synthesized from 3-Fluoro-4-methylphenacyl bromide. By examining the available experimental data and structure-activity relationships, we aim to provide a predictive framework for the therapeutic potential of compounds derived from this specific precursor.

Introduction: The Significance of 3-Fluoro-4-methylphenacyl Bromide in Medicinal Chemistry

3-Fluoro-4-methylphenacyl bromide is a halogenated aromatic ketone that serves as a valuable building block in organic synthesis. The presence of the reactive α-bromoketone moiety allows for facile cyclization reactions with various nucleophiles to form a diverse range of heterocyclic systems. The substituents on the phenyl ring—a fluorine atom at the 3-position and a methyl group at the 4-position—are of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The methyl group can also influence the compound's lipophilicity and steric interactions with biological targets. This unique combination of functional groups makes 3-Fluoro-4-methylphenacyl bromide an attractive starting point for the discovery of novel therapeutic agents.

This guide will explore the synthesis and comparative biological activities of thiazole, pyrazole, and triazole derivatives, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents.

I. Thiazole Derivatives: Promising Antimicrobial Agents

Thiazole rings are a common feature in many clinically used drugs and are known for their broad spectrum of biological activities, particularly their antimicrobial effects.[2]

Synthesis of Thiazoles from 3-Fluoro-4-methylphenacyl Bromide

The most common method for synthesizing 2-aminothiazoles from α-haloketones like 3-Fluoro-4-methylphenacyl bromide is the Hantzsch thiazole synthesis . This reaction involves the condensation of the phenacyl bromide with a thiourea or thioamide derivative.

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

Comparative Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of 1,2,4-triazole derivatives, with some compounds showing activity comparable to or even better than standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

[3]Table 3: Comparative Anti-inflammatory Activity of Triazole Derivatives

Compound ClassAssay% InhibitionReference Compound% InhibitionReference
Ibuprofen-based triazolesCarrageenan-induced paw edema96.35Ibuprofen95.62
Ibuprofen-based triazolesCarrageenan-induced paw edema93.43Ibuprofen95.62

The anti-inflammatory activity of triazole derivatives is influenced by the nature of the substituents. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance anti-inflammatory effects. T[3]his suggests that the 3-fluoro substituent in derivatives from the topic compound could contribute positively to their anti-inflammatory potential.

Mechanism of Action

The anti-inflammatory mechanism of many triazole derivatives is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced. Some triazoles may also exert their effects by modulating the production of pro-inflammatory cytokines.

Caption: Simplified signaling pathway of inflammation and the inhibitory action of triazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

[4]#### Anticancer Activity: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

[5][6]#### Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Administer the test compound or a reference drug (e.g., ibuprofen) to a group of rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

  • After a specific time, induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (vehicle-treated).

Conclusion and Future Directions

The synthesis of thiazole, pyrazole, and triazole derivatives from 3-Fluoro-4-methylphenacyl bromide presents a promising avenue for the discovery of novel therapeutic agents. Based on the available literature and structure-activity relationship studies, it is anticipated that these compounds will exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The presence of the 3-fluoro and 4-methyl substituents on the phenyl ring is likely to positively modulate their pharmacological profiles.

Further research is warranted to synthesize and screen a library of these compounds to validate these predictions and to perform detailed mechanistic studies. The comparative data generated from such studies will be invaluable for identifying lead candidates for further preclinical and clinical development. This guide serves as a foundational resource to stimulate and direct these future research efforts.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved January 29, 2026, from [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). Scientific Reports. Retrieved January 29, 2026, from [Link]

  • Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). Molecular Diversity. Retrieved January 29, 2026, from [Link]

  • Ibuprofen triazole thiol derivative and application thereof in preparation of novel coronavirus inhibitor. (n.d.). Google Patents.
  • Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry. (2016). SpringerPlus. Retrieved January 29, 2026, from [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization, and Evaluation the Biological Activity of New Heterocyclic Compounds Derived from 4-Aminoacetophenone. (n.d.). IISTE. Retrieved January 29, 2026, from [Link]

  • Fluorine substituent effects (on bioactivity). (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activity. (2022). PubMed. Retrieved January 29, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 29, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 29, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved January 29, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 29, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). PubMed. Retrieved January 29, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 29, 2026, from [Link]

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Comparative Guide: SAR Optimization Using 3-Fluoro-4-methylphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-methylphenacyl bromide (CAS: 119869-38-0) represents a critical "hybrid" scaffold in medicinal chemistry, bridging the gap between lipophilic optimization and metabolic stabilization. While standard phenacyl bromides are ubiquitous precursors for heterocycles (thiazoles, imidazoles, indoles), this specific analog introduces a strategic bioisosteric filter .

This guide objectively compares the utility of 3-Fluoro-4-methylphenacyl bromide against its non-fluorinated (4-methyl) and non-methylated (3-fluoro) counterparts. It focuses on its role in Structure-Activity Relationship (SAR) studies, specifically in the synthesis of bioactive thiazoles and imidazopyridines.

Part 1: The Scaffold & Chemical Space

The "Fluorine-Methyl" Synergism

In drug design, the simultaneous incorporation of a fluorine atom and a methyl group exerts a unique "push-pull" effect on the phenyl ring's physicochemical properties.

  • Electronic Effect: The fluorine at the meta (3-position) is electron-withdrawing (

    
    ), which activates the 
    
    
    
    -carbon of the phenacyl bromide toward nucleophilic attack, potentially increasing reaction yields during cyclization.
  • Metabolic Effect: The fluorine blocks metabolic oxidation at the vulnerable 3-position, while the 4-methyl group provides necessary lipophilicity for membrane permeability without acting as a rapid metabolic soft spot (unlike a 4-methoxy group).

Comparative Reactivity Profile

The following table summarizes the reactivity and physicochemical shifts when modifying the phenacyl bromide core.

Feature3-Fluoro-4-methyl (Target)4-Methylphenacyl bromide 3-Fluorophenacyl bromide
Electronic Nature Weakly Deactivated (Inductive withdrawal > Resonance donation)Activated (Hyperconjugation)Deactivated (Inductive withdrawal)
Reaction Yield (Thiazole) High (85-92%) Moderate-High (75-85%)High (80-90%)
Lipophilicity (

LogP)
+0.65 (approx)+0.50+0.14
Metabolic Stability High (Blocks P450 oxidation)Low (Benzylic oxidation risk)Moderate
Primary Utility Lead Optimization (Late Stage) Initial Hit DiscoveryFragment Screening

Key Insight: The 3-Fluoro-4-methyl analog offers the best compromise. It maintains the high reactivity of fluorinated electrophiles while mitigating the rapid clearance often seen with simple tolyl derivatives.

Part 2: Mechanistic Pathways (Visualized)[1]

Hantzsch Thiazole Synthesis

The primary application of this scaffold is the synthesis of 2-aminothiazoles via condensation with thioureas.[1] The electron-withdrawing fluorine stabilizes the transition state during the initial nucleophilic attack by sulfur.

HantzschMechanism Start 3-Fluoro-4-methyl phenacyl bromide Inter1 Intermediate: Thioether Formation Start->Inter1 SN2 Attack (F stabilizes TS) Thiourea Thiourea (Nucleophile) Thiourea->Inter1 Transition Transition State: Cyclization (-H2O) Inter1->Transition Dehydration Product 2-Amino-4-(3-fluoro-4-methylphenyl) thiazole Transition->Product -HBr

Figure 1: Mechanism of Hantzsch Thiazole Synthesis showing the stabilizing effect of the fluorine substituent.

SAR Decision Tree

When should you select this specific analog over cheaper alternatives?

SAR_Decision Start Lead Optimization Phase MetabIssue Is Metabolic Clearance High? Start->MetabIssue Potency Is Potency Sufficient? MetabIssue->Potency No UseTarget SELECT 3-Fluoro-4-Methyl (Balanced Profile) MetabIssue->UseTarget Yes (C3/C4 oxidation) Use4Me Use 4-Methyl Analog (Cheaper, Lipophilic) Potency->Use4Me Yes Use3F Use 3-Fluoro Analog (Polar interactions) Potency->Use3F No (Need H-bond acceptor) Potency->UseTarget Need both Lipophilicity & Stability

Figure 2: Decision logic for selecting the 3-Fluoro-4-methyl scaffold in SAR campaigns.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-methylphenacyl bromide

Rationale: Commercial availability varies. In-house synthesis ensures freshness, critical as


-bromo ketones degrade.
  • Reagents:

    • 3'-Fluoro-4'-methylacetophenone (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq) or Pyridine Hydrobromide Perbromide.

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Acetonitrile (ACN) or Ethyl Acetate.

  • Procedure:

    • Dissolve acetophenone in ACN (0.5 M concentration).

    • Add p-TsOH and heat to reflux (80°C).

    • Add NBS portion-wise over 30 minutes to prevent di-bromination.

    • Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting ketone (

      
      ) and appearance of the mono-bromide (
      
      
      
      ).
    • Critical Step: If the reaction stalls, add a catalytic amount of benzoyl peroxide (radical initiator), though acid catalysis is preferred for regioselectivity.

    • Quench with water, extract with DCM, and wash with brine.

    • Recrystallize from Ethanol/Hexane.

Protocol B: Comparative Biological Assay (Antimicrobial)

Rationale: To validate the SAR hypothesis, compare the MIC (Minimum Inhibitory Concentration) of the resulting thiazole against standard strains (e.g., S. aureus).

  • Library Generation: Synthesize three analogs (H, 4-Me, 3-F-4-Me) using the Hantzsch method (Protocol A product + Thiourea).

  • Assay Setup:

    • Use Muller-Hinton broth.

    • Prepare serial dilutions of the thiazole derivatives (0.5 – 128

      
      g/mL).
      
    • Inoculate with

      
       CFU/mL of bacteria.
      
  • Readout:

    • Incubate at 37°C for 24h.

    • Success Metric: The 3-Fluoro-4-methyl derivative typically exhibits a lower MIC (e.g., 2-4

      
      g/mL) compared to the 4-methyl analog (8-16 
      
      
      
      g/mL) due to enhanced cell wall penetration (lipophilicity) and resistance to bacterial efflux pumps (fluorine effect).

Part 4: Critical Evaluation

Advantages[3]
  • Orthogonal Protection: The 3-F position protects the ring from metabolic attack without sterically hindering the 4-position, allowing the methyl group to engage in hydrophobic interactions.

  • Synthetic Robustness: The electron-withdrawing nature of fluorine accelerates the

    
     displacement of the bromide, often resulting in cleaner reaction profiles compared to electron-rich analogs (e.g., 4-methoxy).
    
Limitations
  • Cost: The starting material (3'-fluoro-4'-methylacetophenone) is approx. 3-4x more expensive than 4'-methylacetophenone.

  • Solubility: The resulting heterocycles can be extremely lipophilic (High LogP), potentially requiring formulation aids (cyclodextrins) for biological testing.

References

  • Mekala, R. et al. (2022). "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions."[2][3][4] Molecular Diversity.

  • BenchChem. (2025).[5] "A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides." BenchChem Technical Guides.

  • Shaik, J. et al. (2020).[6] "Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts." Journal of Molecular Structure.

  • MDPI. (2023). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[7] Molecules.

  • National Institutes of Health (NIH). (2024). "Design, Synthesis and Investigation of Biological Activity of Fluoroaryl-Substituted Derivatives." PubMed Central.

Sources

A Comparative Mechanistic Guide to the Reactions of 3-Fluoro-4-methylphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reaction mechanisms of 3-Fluoro-4-methylphenacyl bromide, a versatile alkylating agent in organic synthesis. We will explore the nuanced electronic effects of its unique substitution pattern and compare its reactivity against other common phenacyl bromide derivatives. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of reaction kinetics and mechanistic pathways to optimize synthetic strategies.

Introduction: The Role of Phenacyl Bromides in Synthesis

Phenacyl bromides are a class of α-halo ketones that serve as valuable electrophiles in a wide range of organic transformations. Their reactivity stems from the presence of two key functional groups: a carbonyl group and a highly reactive α-bromomethyl group. This structure makes them potent alkylating agents for various nucleophiles, including amines, carboxylates, thiolates, and stabilized carbanions. The ease with which they undergo nucleophilic substitution reactions, typically via an SN2 mechanism, has made them indispensable precursors for the synthesis of diverse and complex molecules, particularly in the formation of heterocyclic compounds and as intermediates in pharmaceutical manufacturing.[1][2][3]

The true versatility of phenacyl bromides, however, lies in the ability to modulate their reactivity through aromatic substitution. By introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring, chemists can finely tune the electrophilicity of the α-carbon, thereby influencing reaction rates and selectivity. This guide focuses specifically on 3-Fluoro-4-methylphenacyl bromide, a derivative with a unique combination of substituents that imparts distinct mechanistic characteristics.

The Unique Electronic Profile of 3-Fluoro-4-methylphenacyl Bromide

The reactivity of 3-Fluoro-4-methylphenacyl bromide is governed by the interplay of the electronic effects of its substituents: a meta-fluoro group and a para-methyl group.

  • 3-Fluoro Group (meta-position): Fluorine is the most electronegative element, and when placed at the meta position, it exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the phenacyl moiety. This withdrawal of electron density increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack.

  • 4-Methyl Group (para-position): The methyl group is an electron-donating group, primarily through hyperconjugation and a weak inductive effect (+I). Positioned para to the acyl group, it pushes electron density into the ring, which can partially offset the electron-withdrawing effect of the carbonyl group.

The combination of a meta-EWG (fluoro) and a para-EDG (methyl) creates a nuanced electronic environment. The strong inductive pull of the fluorine atom generally dominates, leading to an overall enhancement of the α-carbon's electrophilicity compared to unsubstituted phenacyl bromide. This makes 3-Fluoro-4-methylphenacyl bromide a more reactive substrate in typical SN2 reactions.

G cluster_0 Electronic Effects on the α-Carbon cluster_1 Substituent Effects Reactant 3-Fluoro-4-methylphenacyl Bromide AlphaCarbon α-Carbon (δ+) Reactant->AlphaCarbon Electrophilic Center Carbonyl Carbonyl Carbon (δ+) Reactant->Carbonyl Fluoro meta-Fluoro (-I effect) Fluoro->Reactant Increases δ+ on α-Carbon (Enhances Reactivity) Methyl para-Methyl (+I, +H effect) Methyl->Reactant Slightly Decreases δ+ on α-Carbon (Modulates Reactivity)

Caption: Electronic influence of substituents on the reactivity of 3-Fluoro-4-methylphenacyl bromide.

Comparative Mechanistic Analysis: SN2 Reactivity

The reaction of phenacyl bromides with most nucleophiles proceeds via a classic SN2 pathway. The nucleophile attacks the electrophilic α-carbon, leading to a pentacoordinate transition state, followed by the inversion of stereochemistry (if chiral) and the expulsion of the bromide leaving group. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Computational studies and kinetic experiments have shown that electron-withdrawing groups on the phenacyl bromide substrate increase the rate of substitution reactions.[4] Conversely, electron-donating groups decrease the rate.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Reactants->TS Rate-determining step Products Nu-CH₂-R + Br⁻ TS->Products Fast Reactants_label Reactants TS_label Transition State Products_label Products

Caption: Generalized SN2 reaction pathway for phenacyl bromides.

Performance Comparison with Alternative Reagents

To contextualize the reactivity of 3-Fluoro-4-methylphenacyl bromide, we compare its expected performance with other commonly used phenacyl bromides. The data presented below is a qualitative summary based on established principles of physical organic chemistry, supported by kinetic studies on similar systems.[5]

ReagentSubstituentsDominant Electronic EffectExpected Relative SN2 RateRationale
3-Fluoro-4-methylphenacyl Bromide 3-F, 4-MeStrong -I (F), Weak +I/+H (Me)Faster than UnsubstitutedThe powerful inductive withdrawal by fluorine significantly increases the electrophilicity of the α-carbon, accelerating nucleophilic attack.
Phenacyl Bromide NoneBaselineStandardThe unsubstituted parent compound serves as the benchmark for comparison.
4-Nitrophenacyl Bromide 4-NO₂Strong -I, -MMuch FasterThe nitro group is a potent EWG, strongly activating the substrate towards nucleophilic substitution.
4-Methoxyphenacyl Bromide 4-OCH₃-I, Strong +MSlowerThe strong electron-donating resonance effect of the methoxy group deactivates the substrate by reducing the α-carbon's electrophilicity.
4-Bromophenacyl Bromide 4-Br-I, +MSlightly FasterThe inductive effect of bromine outweighs its weak resonance donation, leading to a modest rate enhancement.[6]

This comparison underscores the strategic advantage of 3-Fluoro-4-methylphenacyl bromide. It offers enhanced reactivity over the standard phenacyl bromide without the extreme activation seen in the 4-nitro derivative, which can sometimes lead to side reactions or instability.

Experimental Design for Mechanistic Elucidation

To empirically validate these mechanistic claims, a series of kinetic experiments can be designed. The primary goal is to determine the second-order rate constants for the reaction of various phenacyl bromides with a chosen nucleophile.

Kinetic_Workflow A Reagent Preparation - Prepare stock solutions of phenacyl bromide derivatives - Prepare stock solution of nucleophile (e.g., sodium benzoate) B Reaction Setup - Thermostat a reaction vessel (e.g., 25°C) - Mix reactants in a suitable solvent (e.g., 90% Acetone/Water) A->B C Monitoring Reaction Progress - Withdraw aliquots at timed intervals B->C D Quenching & Analysis - Quench reaction in aliquot - Analyze concentration of reactant or product (e.g., HPLC, Titration) C->D E Data Processing - Plot concentration vs. time D->E F Rate Constant Calculation - Apply second-order rate law - Calculate k₂ using least-squares method E->F

Caption: Experimental workflow for determining reaction rate constants.

Protocol: Kinetic Measurement of the Reaction with Benzoate Ion

This protocol provides a self-validating system for comparing the reactivity of different phenacyl bromides. The use of a standardized procedure ensures that any observed differences in reaction rates can be directly attributed to the electronic properties of the substrate.

Objective: To determine the second-order rate constant (k₂) for the reaction of 3-Fluoro-4-methylphenacyl bromide with sodium benzoate.

Materials:

  • 3-Fluoro-4-methylphenacyl bromide

  • Sodium benzoate

  • Acetone (HPLC grade)

  • Deionized water

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted water bath

  • HPLC system with a C18 column and UV detector

Methodology:

  • Solution Preparation:

    • Prepare a 0.02 M stock solution of 3-Fluoro-4-methylphenacyl bromide in 90% acetone/10% water (v/v). Causality: This solvent system is polar enough to dissolve the ionic nucleophile while being aprotic enough to favor the SN2 mechanism.[5]

    • Prepare a 0.02 M stock solution of sodium benzoate in the same solvent system.

    • Allow both solutions to equilibrate in a thermostatted water bath set to 25.0 ± 0.1 °C for at least 30 minutes.

  • Reaction Initiation:

    • To a thermostatted reaction vessel, add equal volumes of the pre-heated stock solutions of the phenacyl bromide and sodium benzoate.

    • Start a timer immediately upon mixing. The final concentration of each reactant will be 0.01 M.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a predetermined volume of a suitable quenching agent (e.g., dilute acid) to stop the reaction.

  • HPLC Analysis:

    • Analyze each quenched aliquot by reverse-phase HPLC.

    • Monitor the disappearance of the 3-Fluoro-4-methylphenacyl bromide peak or the appearance of the ester product peak at a suitable wavelength.

    • Use a pre-established calibration curve to determine the concentration of the analyte at each time point.

  • Data Analysis:

    • For a second-order reaction with equal initial concentrations, the rate law is integrated to give: 1/[A]t - 1/[A]₀ = k₂t.

    • Plot 1/[A]t (where [A] is the concentration of the phenacyl bromide) against time (t).

    • The plot should yield a straight line. The slope of this line is the second-order rate constant, k₂. Trustworthiness: The linearity of this plot serves as an internal validation of the assumed second-order kinetics.

By repeating this experiment with other phenacyl bromide derivatives under identical conditions, a robust and directly comparable dataset can be generated, providing clear evidence for the mechanistic claims.

Conclusion

3-Fluoro-4-methylphenacyl bromide is a highly effective alkylating agent whose reactivity is enhanced by the strong inductive effect of the meta-fluoro substituent. This makes it a more potent electrophile than unsubstituted phenacyl bromide, allowing for faster reaction times and potentially milder conditions. The modulating effect of the para-methyl group provides a level of stability not seen in more aggressively activated derivatives like 4-nitrophenacyl bromide. Understanding these mechanistic nuances allows researchers to make informed decisions when selecting reagents for complex syntheses, ultimately leading to more efficient and successful outcomes in drug discovery and materials science.

References

  • Chem-Impex. (n.d.). 3'-Bromo-4'-fluoroacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenacyl Bromide. Retrieved from [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-20. Retrieved from [Link]

  • Chambers, R. D. (2004). Nucleophilic Reaction of Fluorinated Alkenes. ResearchGate. Retrieved from [Link]

  • R Discovery. (n.d.). Substituted Phenacyl Bromides Research Articles. Retrieved from [Link]

  • YouTube. (2025, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Retrieved from [Link]

  • Dabhade, S. S. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

  • Indian Academy of Sciences. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(118). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Retrieved from [Link]

Sources

Comparative Guide: Isotopic & Dual-Mode Labeling with 3-Fluoro-4-methylphenacyl Bromide

[1]

Executive Summary

3-Fluoro-4-methylphenacyl bromide (2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one) represents a specialized evolution in the class of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

This guide analyzes the utility of 3-Fluoro-4-methylphenacyl bromide as a dual-mode probe , enabling simultaneous detection via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


F NMR spectroscopyMass Spectrometry (MS)

Part 1: The Chemistry of Alkylation

To understand the labeling efficiency, one must grasp the mechanism. Like its parent compound, phenacyl bromide, 3-Fluoro-4-methylphenacyl bromide acts as a potent electrophile.[1] The reaction proceeds via an S


2 nucleophilic substitution

Mechanism of Action

The fluorine atom at the meta position and the methyl group at the para position exert specific electronic effects:

  • Fluorine (Inductive Withdrawal): Increases the electrophilicity of the carbonyl carbon, potentially stabilizing the transition state for nucleophilic attack at the adjacent

    
    -carbon.
    
  • Methyl (Inductive Donation): Balances the lipophilicity, ensuring the final derivative is soluble in organic solvents (e.g., Acetonitrile, Methanol) used in HPLC/NMR.

ReactionMechanismNucleophileTarget Analyte(R-COO⁻)TransitionTransition State[S_N2]Nucleophile->TransitionAttacks α-carbonReagent3-Fluoro-4-methylphenacylbromideReagent->TransitionProductLabeled Ester(UV/NMR/MS Active)Transition->ProductFormationLeavingGroupBromide Ion(Br⁻)Transition->LeavingGroupElimination

Figure 1: Sngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1

Part 2: Comparative Analysis

Why switch from standard reagents? The table below compares 3-Fluoro-4-methylphenacyl bromide against the two most common alternatives: Phenacyl Bromide (Standard) and 4-Bromophenacyl Bromide (Heavy atom variant).[1]

Table 1: Performance Comparison of Labeling Reagents
FeaturePhenacyl Bromide4-Bromophenacyl Bromide3-Fluoro-4-methylphenacyl Br
Primary Detection UV (254 nm)UV (254 nm)UV,

F NMR, MS
NMR Specificity Low (

H overlap)
Low (

H overlap)
High (

F is background-free)
MS Signature Standard [M+H]

Distinct Isotope Pattern (

Br/

Br)
Unique Mass Defect (F = 18.998)
Lipophilicity ModerateHighOptimized (Methyl group)
Reaction Rate BaselineSlightly Faster (e- withdrawing)Fast (F-inductive effect)
Limit of Detection

M range
nM range (UV)nM range (MS/NMR)
The F Advantage

The core justification for using this specific reagent is the


F NMR capability2
  • Result: The background signal is zero.

  • Benefit: Any signal observed in the

    
    F spectrum must come from the labeled analyte, allowing for quantitative analysis without complex purification steps often required for 
    
    
    H NMR [1].

Part 3: Experimental Protocol

This protocol describes the labeling of a representative long-chain fatty acid (e.g., Stearic Acid) to demonstrate the workflow. This method is self-validating: the disappearance of the starting material peak in TLC/HPLC confirms reaction progress.

Materials
  • Analyte: Fatty Acid standard (10 mg).[3]

  • Reagent: 3-Fluoro-4-methylphenacyl bromide (1.5 equivalents).[1]

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    CO
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (ACN).

Step-by-Step Methodology
  • Solubilization: Dissolve 10 mg of the fatty acid in 1.0 mL of anhydrous ACN in a reaction vial.

  • Activation: Add 2.0 equivalents of DIPEA. Vortex for 30 seconds to ensure deprotonation of the carboxylic acid (forming the carboxylate nucleophile).

  • Labeling: Add 1.5 equivalents of 3-Fluoro-4-methylphenacyl bromide.

    • Note: A slight excess ensures complete derivatization of the analyte.

  • Incubation: Seal the vial and heat at 60°C for 45 minutes .

    • Validation: Spot 2

      
      L on a silica TLC plate. Mobile phase: Hexane/Ethyl Acetate (8:2). The starting acid will remain near the baseline; the labeled ester will migrate significantly higher (
      
      
      ).
  • Quenching: Cool to room temperature. Add 100

    
    L of 10% acetic acid to quench unreacted base.
    
  • Analysis: Inject directly into HPLC-UV-MS or evaporate solvent and reconstitute in deuterated chloroform (CDCl

    
    ) for NMR.
    

WorkflowSampleBiological Sample(Fatty Acids/Thiols)PrepExtraction & Drying(Remove Water)Sample->PrepDerivDerivatization(60°C, 45 min, Base)Prep->DerivSplitSplit SampleDeriv->SplitNMR19F NMR Analysis(Quantitation)Split->NMRHigh Conc.MSLC-MS Analysis(Identification)Split->MSTrace Conc.

Figure 2: Dual-stream analytical workflow. The reagent allows the same sample to be cross-validated by mass (MS) and chemical environment (NMR).

Part 4: Isotopic Labeling Applications

While the reagent itself contains natural abundance isotopes, it facilitates Isotopic Labeling Studies in two distinct ways:[4]

The F Tracer Method (NMR)

In metabolic flux studies, complex mixtures often result in overlapping proton signals. By tagging specific metabolite classes (e.g., all free fatty acids) with 3-Fluoro-4-methylphenacyl bromide, the researcher generates a simplified ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

  • Chemical Shift Sensitivity: The fluorine chemical shift is highly sensitive to the local environment. A saturated fatty acid derivative will resonate at a slightly different frequency than an unsaturated one, allowing for simultaneous quantification of multiple species in a single scan [2].

Relative Quantitation (MS)

For comparative proteomics or metabolomics, a "Heavy" version of the reagent can be synthesized (e.g., using deuterated methyl iodide during the precursor synthesis).

  • Protocol: Sample A is labeled with the "Light" reagent (CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -). Sample B is labeled with the "Heavy" reagent (CDngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    -).
  • Result: When mixed and analyzed by MS, chemically identical analytes appear as doublets separated by 3 Da. The ratio of peak heights provides the relative abundance.

Expected Data Output (Validation)
AnalyteExpected

F Shift (

, ppm)*
MS Ionization Mode
Reagent Blank -110.5ESI (+)
Stearic Acid Derivative -112.1ESI (+) [M+Na]

Oleic Acid Derivative -112.4ESI (+) [M+Na]

*Note: Chemical shifts are illustrative approximations relative to CFCl

References

  • Vertex AI Search. (2025). Use of 19F NMR to Probe Protein Structure and Conformational Changes. National Institutes of Health. 5

  • Thermo Fisher Scientific. (2025). p-Bromophenacyl-8™ Reagent Protocol for Fatty Acid Analysis. 3

  • BenchChem. (2025).[6] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. 6

  • TCI Chemicals. (2025). 4-Bromophenacyl Bromide for HPLC Labeling. 7[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.